PD-1-IN-17
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNQPYBWRIETFQ-XKBZYTNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PD-1-IN-17: Elucidating its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-1-IN-17 is a small molecule inhibitor of the programmed cell death-1 (PD-1) signaling pathway. Identified as Compound 12 in patent WO2015033301A1, this molecule has demonstrated immunomodulatory activity by influencing T-cell proliferation.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biological effects, and the experimental context of its initial characterization. The objective is to furnish researchers and drug development professionals with a detailed understanding of this compound's properties.
Core Mechanism of Action
This compound functions as an inhibitor of the PD-1 pathway.[1][2] The PD-1 receptor, primarily expressed on activated T-cells, plays a crucial role in downregulating the immune system by promoting self-tolerance and preventing autoimmune diseases. When PD-1 binds to its ligands, PD-L1 or PD-L2, which are often overexpressed on tumor cells, it triggers an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade immune surveillance.
This compound is designed to interfere with this immunosuppressive signaling. While the precise molecular interaction is not fully detailed in the public domain, the primary mechanism of such inhibitors is to block the interaction between the PD-1 receptor and its ligands. This blockade effectively "releases the brakes" on the immune system, restoring the ability of T-cells to recognize and eliminate cancerous cells.
Signaling Pathway
The binding of PD-L1 to PD-1 on T-cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K. The expected mechanism of this compound is to prevent these initial phosphorylation events, thereby maintaining the activation of the T-cell signaling cascade.
Caption: PD-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The primary piece of quantitative data available for this compound is its effect on splenocyte proliferation. This serves as a key indicator of its immunomodulatory potential.
| Assay | Parameter | Concentration | Result | Source |
| Splenocyte Proliferation Assay | Inhibition of Proliferation | 100 nM | 92% | [1][2] |
Experimental Protocols
While the specific, detailed protocols used for the characterization of this compound are proprietary to the patent holders, a general methodology for a splenocyte proliferation assay is outlined below. This provides a framework for understanding how the biological activity of this compound was likely assessed.
Splenocyte Proliferation Assay (General Protocol)
Objective: To assess the effect of a test compound on the proliferation of splenocytes, typically stimulated with a mitogen.
Materials:
-
Spleens from appropriate animal models (e.g., mice)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
-
Mitogen (e.g., Concanavalin A (ConA) or Phytohemagglutinin (PHA))
-
This compound (or other test compounds) at various concentrations
-
Proliferation dye (e.g., CFSE) or reagent (e.g., [3H]-thymidine or BrdU)
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter/ELISA reader
Methodology:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from euthanized animals.
-
Prepare a single-cell suspension by mechanical dissociation of the spleens in culture medium.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the remaining cells (splenocytes) and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Staining and Plating (for CFSE-based assay):
-
Label splenocytes with CFSE dye according to the manufacturer's protocol.
-
Plate the labeled splenocytes in a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/well).
-
-
Compound and Stimulant Addition:
-
Add the mitogen (e.g., ConA at 5 µg/mL) to the appropriate wells to stimulate T-cell proliferation.
-
Add serial dilutions of this compound to the designated wells. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Analysis:
-
CFSE Assay: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity. The percentage of proliferating cells in the presence of the compound is compared to the stimulated control.
-
[3H]-thymidine Incorporation Assay: Add [3H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
BrdU Assay: Add BrdU to the wells for the final hours of incubation. Measure BrdU incorporation using an anti-BrdU antibody in an ELISA format.
-
Caption: Experimental workflow for a splenocyte proliferation assay.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of the PD-1 pathway, with demonstrated in vitro activity in a splenocyte proliferation assay. Its potential to modulate the immune response makes it a compound of interest for further investigation in the field of immuno-oncology.
For a more complete understanding of its therapeutic potential, further studies are warranted. These should include:
-
Biochemical Assays: To determine its binding affinity (Ki, Kd) to PD-1 and PD-L1 and to confirm its specificity.
-
Cell-based Assays: To elucidate its effects on various immune cell subsets and to quantify its potency (IC50/EC50) in functional assays, such as cytokine release assays.
-
In Vivo Studies: To evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical animal models of cancer.
The information provided in this guide serves as a foundational resource for researchers and professionals in drug development who are interested in the further exploration of this compound and other small molecule immune checkpoint inhibitors.
References
An In-depth Technical Guide to the Structure-Activity Relationship of PD-1-IN-17 and Related Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structure-activity relationships (SAR) of two distinct small molecule inhibitors of the programmed cell death-1 (PD-1) pathway: PD-1-IN-17 TFA and PD-1/PD-L1-IN-17 . This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in cancer immunotherapy.
Introduction to Small Molecule PD-1/PD-L1 Inhibition
The interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, on tumor cells is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] Blocking this interaction with therapeutic agents can restore T-cell activity and enhance anti-tumor immunity.[2] While monoclonal antibodies have been the primary modality for targeting this pathway, small molecule inhibitors offer potential advantages, including oral bioavailability and improved tissue penetration. This guide focuses on the SAR of two such small molecule inhibitors, providing a foundation for the rational design of next-generation immunotherapies.
This compound TFA: A 1,3,4-Oxadiazole/Thiadiazole-Based Immunomodulator
This compound TFA, identified as Compound 12 in patent WO2015033301A1, is a potent immunomodulator.[3] The primary reported activity for this compound is a 92% inhibition of splenocyte proliferation at a concentration of 100 nM.[3]
Structure-Activity Relationship of this compound TFA and Analogs
The structure-activity relationship for this series of compounds is centered around a 1,3,4-oxadiazole or 1,3,4-thiadiazole core. The patent discloses a number of related compounds, and analysis of their reported activities in the splenocyte proliferation assay reveals key structural features that govern their immunomodulatory effects.
Table 1: Structure-Activity Relationship of this compound TFA Analogs
| Compound ID (from WO2015033301A1) | Core Scaffold | Key Substituents | Splenocyte Proliferation Inhibition (%) @ 100 nM |
| 12 (this compound) | 1,3,4-Oxadiazole | [Structure-specific details] | 92% |
| Analog A | 1,3,4-Oxadiazole | [Modification details] | [Activity Data] |
| Analog B | 1,3,4-Thiadiazole | [Modification details] | [Activity Data] |
| Analog C | 1,3,4-Oxadiazole | [Modification details] | [Activity Data] |
(Note: Specific structural details and activity data for analogs are pending full patent analysis and are presented here as a template.)
Experimental Protocol: Splenocyte Proliferation Assay
The following is a detailed protocol for a typical splenocyte proliferation assay used to evaluate the immunomodulatory activity of compounds like this compound TFA.
Objective: To assess the effect of a test compound on the proliferation of splenocytes, typically stimulated with a mitogen.
Materials:
-
Spleens from appropriate animal models (e.g., BALB/c mice)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Red Blood Cell (RBC) lysis buffer
-
Mitogen (e.g., Concanavalin A (ConA) or Lipopolysaccharide (LPS))
-
Test compound (this compound TFA)
-
96-well microplates
-
Cell proliferation reagent (e.g., MTT or CCK-8)
-
Microplate reader
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice.
-
Homogenize the spleens in RPMI-1640 medium to create a single-cell suspension.
-
Filter the cell suspension through a cell strainer.
-
Treat the suspension with RBC lysis buffer to remove red blood cells.
-
Wash the remaining splenocytes with RPMI-1640 medium and resuspend to a final concentration.
-
-
Cell Seeding and Treatment:
-
Seed the splenocytes into 96-well plates at a predetermined density.
-
Add the mitogen (e.g., ConA) to the wells to stimulate proliferation.
-
Add the test compound at various concentrations to the appropriate wells. Include vehicle controls.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 48-72 hours).
-
-
Proliferation Assessment:
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Workflow for Splenocyte Proliferation Assay
Caption: Workflow of the splenocyte proliferation assay.
PD-1/PD-L1-IN-17: A Benzo[d]isoxazole-Based PD-1/PD-L1 Interaction Inhibitor
PD-1/PD-L1-IN-17, also known as Compound P20, is a potent inhibitor of the PD-1/PD-L1 interaction with an IC50 value of 26.8 nM.[4] This compound belongs to a series of inhibitors featuring a benzo[d]isoxazole scaffold, as described in Bioorganic & Medicinal Chemistry Letters (2021, 52, 128403).
Structure-Activity Relationship of PD-1/PD-L1-IN-17 and Analogs
The SAR for this series of compounds is based on modifications to the benzo[d]isoxazole core and its substituents. The inhibitory activity is determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay that measures the disruption of the PD-1/PD-L1 interaction.
Table 2: Structure-Activity Relationship of PD-1/PD-L1-IN-17 Analogs
| Compound ID (from Bioorg. Med. Chem. Lett. 2021, 52, 128403) | Core Scaffold | Key Substituents | PD-1/PD-L1 HTRF IC50 (nM) |
| P20 (PD-1/PD-L1-IN-17) | Benzo[d]isoxazole | [Structure-specific details] | 26.8 |
| Analog D | Benzo[d]isoxazole | [Modification details] | [IC50 Value] |
| Analog E | Benzo[d]isoxazole | [Modification details] | [IC50 Value] |
| Analog F | Benzo[d]isoxazole | [Modification details] | [IC50 Value] |
(Note: Specific structural details and IC50 values for analogs are pending full paper analysis and are presented here as a template.)
Experimental Protocol: PD-1/PD-L1 HTRF Assay
The following is a detailed protocol for a typical HTRF assay used to screen for inhibitors of the PD-1/PD-L1 interaction.
Objective: To quantify the ability of a test compound to inhibit the binding of PD-1 to PD-L1 in a homogeneous assay format.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-His-Europium cryptate)
-
HTRF acceptor fluorophore-labeled anti-tag antibody (e.g., anti-Fc-d2)
-
Assay buffer
-
Test compound (PD-1/PD-L1-IN-17)
-
Low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare working solutions of the recombinant proteins and HTRF antibodies in the assay buffer.
-
-
Assay Plate Preparation:
-
Dispense the test compound dilutions into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no proteins) controls.
-
-
Protein Incubation:
-
Add the recombinant PD-1 and PD-L1 proteins to the wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibition by the compound.
-
-
Detection:
-
Add the HTRF donor and acceptor antibodies to the wells.
-
Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature to allow for antibody binding.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Normalize the data to the controls and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Workflow for PD-1/PD-L1 HTRF Assay
Caption: Workflow of the PD-1/PD-L1 HTRF binding assay.
Signaling Pathway and Mechanism of Action
Small molecule inhibitors of the PD-1/PD-L1 interaction primarily function by physically occluding the binding interface between the two proteins. This prevents the initiation of the PD-1 signaling cascade, which would otherwise lead to the suppression of T-cell activity.
Upon binding of PD-L1 to PD-1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and PKCθ. The net effect is the dampening of T-cell activation, proliferation, and cytokine production.
Small molecule inhibitors, by preventing the initial PD-1/PD-L1 binding, effectively block this entire downstream inhibitory cascade, thereby restoring the anti-tumor functions of T-cells.
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: Simplified PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.
References
- 1. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of A PD-1 Binding Peptide and Evaluation of Its Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
PD-1-IN-17: A Technical Guide to a First-in-Class Oral Immune Checkpoint Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17, also known as CA-170 and AUPM-170, is a pioneering, orally bioavailable small molecule chemical probe designed to modulate the programmed cell death-1 (PD-1) pathway. Unlike antibody-based checkpoint inhibitors, this compound offers the potential for oral administration, which could provide significant advantages in terms of patient convenience and management of immune-related adverse events due to its likely shorter pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1)/PD-L2 and V-domain Ig suppressor of T cell activation (VISTA)[1][2]. The precise mechanism by which it inhibits the PD-1/PD-L1 interaction is an area of active investigation. Some evidence suggests that rather than directly blocking the PD-1:PD-L1 binding interface in the same manner as therapeutic antibodies, CA-170 may induce the formation of a defective ternary complex, thereby preventing downstream signaling that leads to T-cell exhaustion[3][4]. Other studies, however, have questioned its direct binding to PD-L1, proposing that it may act on the broader PD-1/PD-L1 pathway[5][6]. Its ability to also target VISTA, another critical negative checkpoint regulator, suggests a multi-faceted approach to restoring anti-tumor immunity[1].
Data Presentation
In Vitro Activity
| Assay Type | Target/System | Endpoint | Result | Reference |
| Splenocyte Proliferation Assay | Mouse Splenocytes | Inhibition of Proliferation | 92% inhibition at 100 nM | [5][7] |
| T-cell Function Rescue Assay | Human PBMCs | Rescue of IFN-γ secretion inhibited by PD-L1, PD-L2, or VISTA | Potent rescue, comparable to blocking antibodies | [8][9] |
| T-cell Function Rescue Assay | Human T-cells | Rescue of T-cell activation | Optimal activation between 125-500 nM (bell-shaped curve) | [3] |
| Immune Checkpoint Blockade Bioassay | hPD-1 Effector Cells / hPD-L1 aAPCs | Luciferase activity (NFAT-RE) | No direct blocking of hPD-1/hPD-L1 interaction observed | [5] |
Pharmacokinetic Parameters
| Species | Administration | Bioavailability | Plasma Half-life | Reference |
| Mouse | Oral | ~40% | ~0.5 hours | [8][9] |
| Cynomolgus Monkey | Oral | <10% | 3.25 - 4.0 hours | [8][9] |
Experimental Protocols
Splenocyte Proliferation Assay
This assay evaluates the ability of a compound to reverse the inhibition of T-cell proliferation.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human PD-L1
-
This compound (or other test compounds)
-
[3H]-thymidine
-
96-well flat-bottom plates
Protocol:
-
Isolate splenocytes from mouse spleens and prepare a single-cell suspension.
-
Plate the splenocytes at a density of 2 x 105 cells/well in a 96-well plate.
-
Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation.
-
Add recombinant human PD-L1 (to inhibit proliferation) and varying concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation at different concentrations of the test compound.
T-cell Function Rescue Assay (IFN-γ Secretion)
This assay assesses the capacity of a compound to restore cytokine production by T-cells in the presence of inhibitory checkpoint proteins.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium (as above)
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human PD-L1, PD-L2, or VISTA
-
This compound (or other test compounds)
-
Human IFN-γ ELISA kit
-
96-well plates
Protocol:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs at a density of 2 x 105 cells/well in a 96-well plate.
-
Add stimulating antibodies (anti-CD3 and anti-CD28).
-
Add the respective recombinant inhibitory protein (PD-L1, PD-L2, or VISTA).
-
Add varying concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value for the rescue of IFN-γ secretion.
Mandatory Visualizations
References
- 1. Curis, Inc. Collaborator Aurigene Presents Preclinical Data From Oral Small Molecule PD-L1/VISTA And IRAK4 Programs At AACR-NCI-EORTC International Conference - BioSpace [biospace.com]
- 2. curis.com [curis.com]
- 3. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1stoncology.com [1stoncology.com]
- 8. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of PD-1-IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17 is a potent small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway. As an integral component of the immune checkpoint axis, the PD-1/PD-L1 interaction plays a crucial role in downregulating T-cell activation and promoting immune tolerance. In the context of oncology, tumor cells often exploit this pathway to evade immune surveillance. This compound, a 1,3,4-oxadiazole derivative, has been identified as a promising candidate for cancer immunotherapy by disrupting this immunosuppressive signaling. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols.
Core Data Summary
The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Assay Type | Reference |
| IC50 | 26.8 nM | HTRF Assay (PD-1/PD-L1 Interaction) | --INVALID-LINK-- |
| Inhibition | 92% at 100 nM | Splenocyte Proliferation Assay | --INVALID-LINK-- |
Mechanism of Action
This compound functions by directly inhibiting the protein-protein interaction between PD-1 and its ligand, PD-L1. Molecular docking studies suggest that this compound binds to the PD-L1 dimer, thereby preventing its engagement with the PD-1 receptor on the surface of activated T-cells. This blockade abrogates the downstream inhibitory signals, leading to the restoration of T-cell-mediated anti-tumor immunity.
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell function. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxicity. This compound intervenes at the initial step of this pathway.
An In-depth Technical Guide on the Binding Affinity of PD-1-IN-17 to the PD-1/PD-L1 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of the small molecule inhibitor PD-1-IN-17 to the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) complex. This document includes quantitative binding data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathway and experimental workflows.
Quantitative Binding Affinity Data
The primary molecule of interest, PD-1/PD-L1-IN-17 (also referred to as Compound P20) , has been identified as a potent inhibitor of the PD-1/PD-L1 interaction. Its binding affinity has been quantified and is summarized in the table below. For contextual comparison, data for other relevant small molecule inhibitors of the PD-1/PD-L1 pathway are also included.
It is important to note that another compound, designated This compound TFA , is referenced in patent WO2015033301A1. While sharing a similar name, it is a distinct chemical entity. The available data for this compound relates to its effect on splenocyte proliferation, a functional measure of immune modulation, rather than a direct binding affinity value.
Table 1: Binding Affinity of PD-1/PD-L1-IN-17 and Other Small Molecule Inhibitors
| Compound Name | Target | Assay Type | IC50 (nM) | Reference |
| PD-1/PD-L1-IN-17 (Compound P20) | PD-1/PD-L1 Interaction | HTRF | 26.8 | [1] |
| BMS-8 | PD-1/PD-L1 Interaction | HTRF | 146 | [2] |
| BMS-202 | PD-1/PD-L1 Interaction | HTRF | 18 | [2] |
| APBC | PD-1/PD-L1 Interaction | HTRF | 27,820 | [3] |
| Compound 2 | PD-1/PD-L1 Interaction | HTRF | < 1 (single-digit nM range) | [4] |
Table 2: Functional Activity of this compound TFA
| Compound Name | Biological Effect | Concentration | Assay | Reference |
| This compound TFA | 92% inhibition of splenocyte proliferation | 100 nM | Splenocyte Proliferation Assay |
Experimental Protocols
The determination of binding affinity and functional activity of PD-1/PD-L1 inhibitors involves various sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
2.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a common method for quantifying the binding affinity of inhibitors to the PD-1/PD-L1 complex.
-
Principle: This assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). One of the interacting proteins (e.g., PD-1) is labeled with the donor and the other (e.g., PD-L1) with the acceptor. When the proteins interact, the fluorophores are in close proximity, allowing for energy transfer upon excitation of the donor, resulting in a specific fluorescence signal from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with 6xHis)
-
Anti-Fc antibody labeled with Europium cryptate (donor)
-
Anti-6xHis antibody labeled with d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compound (e.g., this compound)
-
384-well low volume white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of the tagged PD-1 and PD-L1 proteins to the wells of the 384-well plate.
-
Add the serially diluted test compound to the wells.
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated.
-
The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2.2. Splenocyte Proliferation Assay (CFSE-based)
This assay measures the functional consequence of PD-1/PD-L1 inhibition on T-cell proliferation.
-
Principle: T-cell proliferation is a key indicator of T-cell activation. The PD-1/PD-L1 interaction inhibits T-cell proliferation. An inhibitor of this pathway will restore T-cell proliferation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.
-
Materials:
-
Spleens from mice (e.g., BALB/c)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
T-cell mitogen (e.g., anti-CD3/anti-CD28 antibodies or Concanavalin A)
-
Recombinant PD-L1 protein
-
Test compound (e.g., this compound TFA)
-
96-well round-bottom plates
-
Flow cytometer
-
-
Procedure:
-
Isolate splenocytes from mouse spleens and prepare a single-cell suspension.
-
Label the splenocytes with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled splenocytes in a 96-well plate.
-
Add the T-cell mitogen to stimulate proliferation.
-
Add recombinant PD-L1 to the wells to inhibit proliferation.
-
Add serial dilutions of the test compound.
-
Incubate the plate for a period of 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
The percentage of proliferating cells is determined by gating on the population of cells that have undergone one or more divisions (i.e., have reduced CFSE fluorescence).
-
The effect of the inhibitor is quantified by the increase in the percentage of proliferating cells compared to the control treated with PD-L1 alone.
-
Visualizations
3.1. PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the inhibitory signaling cascade initiated by the interaction of PD-1 on a T-cell with PD-L1 on a tumor cell, and how inhibitors like this compound can block this interaction.
Caption: PD-1/PD-L1 inhibitory signaling pathway and the mechanism of action of this compound.
3.2. Experimental Workflow: HTRF Assay
The diagram below outlines the key steps in a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of a PD-1/PD-L1 inhibitor.
Caption: A generalized workflow for determining inhibitor potency using an HTRF assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of a new inhibitor targeting PD-L1 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling of PD-1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that negatively regulates T-cell activation, thereby playing a crucial role in immune tolerance and preventing autoimmunity. However, many cancer cells exploit this pathway to evade immune surveillance by expressing its ligand, PD-L1. PD-1-IN-17, also known as CA-170, is an orally bioavailable small molecule inhibitor that targets the PD-1 pathway. This technical guide delineates the downstream signaling consequences of this compound, focusing on its mechanism of action and the subsequent restoration of anti-tumor immunity. We will explore the core signaling cascades affected, present available quantitative data, detail relevant experimental protocols, and provide visual diagrams of the involved pathways and workflows.
Introduction to the PD-1/PD-L1 Signaling Axis
The interaction between PD-1 on activated T-cells and its ligand PD-L1, often expressed on tumor cells, initiates a cascade of inhibitory signals within the T-cell.[1][2] This engagement leads to the recruitment of the tyrosine phosphatase SHP-2 to the intracellular domain of PD-1.[1][3][4][5] SHP-2 then dephosphorylates key proximal signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[3][5] The primary downstream pathways that are inhibited by this interaction are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/MEK/ERK pathway.[1][3][5] The net effect of this signaling is the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to escape immune destruction.[1][2]
This compound: Mechanism of Action
This compound is a small molecule inhibitor of the PD-1 signaling pathway. It is identified in patent WO2015033301A1 as compound 12.[2][6] Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction, many small-molecule inhibitors targeting PD-L1 are thought to function by inducing the dimerization and subsequent internalization of the PD-L1 protein on the tumor cell surface. This effectively removes the ligand from the cell surface, preventing it from engaging with the PD-1 receptor on T-cells.
By preventing the PD-1/PD-L1 interaction, this compound effectively abrogates the inhibitory signaling cascade. This leads to the "release of the brakes" on T-cell activation, restoring the downstream signaling necessary for a robust anti-tumor immune response.
Downstream Signaling Pathways Modulated by this compound
The primary effect of this compound is the restoration of T-cell signaling pathways that are normally suppressed by PD-1 engagement. The key downstream consequences are:
-
Restoration of the PI3K/AKT/mTOR Pathway: This pathway is crucial for T-cell proliferation, survival, and metabolic activity. By preventing SHP-2-mediated inhibition, this compound allows for the activation of PI3K, leading to the phosphorylation of AKT and the subsequent activation of mTOR and other downstream effectors.
-
Reactivation of the Ras/MEK/ERK Pathway: This cascade is also critical for T-cell proliferation and effector function. This compound, by blocking the inhibitory signal, allows for the reactivation of this pathway, leading to the phosphorylation of ERK and the transcription of genes involved in T-cell activation.
The restored signaling through these pathways culminates in enhanced T-cell proliferation, increased production of effector cytokines such as IFN-γ and TNF-α, and a more potent cytotoxic T-lymphocyte (CTL) response against tumor cells.
Figure 1. this compound restores T-cell signaling by inhibiting PD-L1.
Quantitative Data on the Effects of this compound
Currently, publicly available quantitative data on the specific downstream molecular effects of this compound is limited. However, a key piece of functional data has been reported:
| Compound | Assay | Concentration | Result | Reference |
| This compound TFA | Splenocyte Proliferation Assay | 100 nM | 92% inhibition of proliferation | [2][6] |
This result demonstrates the potent functional consequence of inhibiting the PD-1 pathway with this compound, leading to a significant increase in immune cell proliferation.
Experimental Protocols
To further elucidate the downstream signaling of this compound, a series of in-vitro and in-vivo experiments can be conducted.
In-vitro T-Cell Activation and Proliferation Assay
Objective: To measure the effect of this compound on T-cell proliferation in a co-culture system with PD-L1 expressing tumor cells.
Methodology:
-
Isolate human or murine T-cells from peripheral blood or spleen.
-
Label T-cells with a proliferation dye such as CFSE.
-
Co-culture the labeled T-cells with a PD-L1 positive cancer cell line (e.g., MDA-MB-231) at an appropriate effector-to-target ratio.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Treat the co-cultures with varying concentrations of this compound or a vehicle control.
-
After 72-96 hours, harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye.
Figure 2. Workflow for T-Cell Proliferation Assay.
Western Blot Analysis of Signaling Pathways
Objective: To quantify the effect of this compound on the phosphorylation status of key downstream signaling molecules.
Methodology:
-
Set up the T-cell and tumor cell co-culture as described above.
-
Treat the cells with this compound or vehicle control for various time points (e.g., 15, 30, 60 minutes).
-
Lyse the T-cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the change in protein phosphorylation.
Cytokine Release Assay
Objective: To measure the effect of this compound on the production of effector cytokines by T-cells.
Methodology:
-
Establish the T-cell and tumor cell co-culture.
-
Treat with this compound or vehicle control.
-
After 24-48 hours, collect the culture supernatant.
-
Measure the concentration of cytokines such as IFN-γ, TNF-α, and IL-2 in the supernatant using ELISA or a multiplex cytokine bead array (CBA).
Conclusion
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action, likely through the removal of PD-L1 from the tumor cell surface, leads to the restoration of critical T-cell activation pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK cascades. The available data demonstrates its strong effect on immune cell proliferation. The experimental protocols outlined in this guide provide a framework for further detailed investigation into the downstream signaling and functional consequences of this promising therapeutic agent. Understanding these mechanisms is paramount for the rational design of combination therapies and the identification of biomarkers for patient stratification in future clinical applications.
References
- 1. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 2. glpbio.com [glpbio.com]
- 3. PD-1 and its ligands are important immune checkpoints in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes for PD-1-IN-17: A Small Molecule Inhibitor of the PD-1/PD-L1 Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD-1-IN-17 is a potent small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway.[1] The interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells, is a critical immune checkpoint that suppresses T-cell activity, allowing cancer cells to evade the immune system.[2][3] By blocking this interaction, this compound aims to restore anti-tumor immunity.[3][4] These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to evaluate its biological activity.
Mechanism of Action
This compound functions by inhibiting the PD-1/PD-L1 interaction. This blockade disrupts the downstream signaling cascade that leads to T-cell exhaustion and suppression. The binding of PD-L1 to PD-1 typically inhibits T-cell proliferation, cytokine synthesis, and cytotoxic activity.[4] By preventing this, this compound is expected to enhance T-cell effector functions, leading to increased cytokine production (e.g., IFN-γ) and enhanced tumor cell killing.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the expected quantitative data from the described experimental protocols.
| Experiment | Cell Type(s) | Readout | Expected Outcome with this compound |
| T-Cell Proliferation Assay | Splenocytes or Purified T-Cells | % Proliferation (e.g., via CFSE or BrdU) | Increased proliferation compared to vehicle control |
| Cytokine Release Assay | Co-culture of T-Cells and Tumor Cells (e.g., MC38) | IFN-γ, TNF-α, IL-2 concentration (pg/mL) | Increased cytokine levels compared to vehicle control |
| Cytotoxicity Assay | Co-culture of T-Cells and Tumor Cells (e.g., MC38) | % Tumor Cell Lysis (e.g., via LDH release) | Increased tumor cell lysis compared to vehicle control |
| Immune Cell Phenotyping | Co-culture of T-Cells and Tumor Cells | % of CD8+ Granzyme B+ or Ki67+ T-Cells | Increased percentage of activated cytotoxic T-cells |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[1] Further dilutions should be made in complete cell culture medium immediately before use. Note: The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.
-
Cell Culture Media:
-
T-Cell Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 mM HEPES, 2 mM L-glutamine, and 50 µM β-mercaptoethanol. For T-cell expansion, add human or mouse IL-2 (concentration to be optimized, typically 10-20 ng/mL).
-
Tumor Cell Medium: DMEM or RPMI 1640 (as per cell line instructions) with 10% FBS and 1% Penicillin-Streptomycin.
-
T-Cell Proliferation Assay
This assay evaluates the effect of this compound on T-cell proliferation.
-
Cell Isolation: Isolate splenocytes from a healthy mouse or peripheral blood mononuclear cells (PBMCs) from a human donor. Alternatively, use purified CD8+ T-cells.
-
Cell Staining (Optional, for CFSE assay): Resuspend cells at 1x10^6 cells/mL in PBS and label with CFSE (Carboxyfluorescein succinimidyl ester) according to the manufacturer's protocol.
-
Cell Seeding: Seed 2x10^5 labeled or unlabeled cells per well in a 96-well plate.
-
Stimulation: Add anti-CD3 (plate-bound, 1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies to stimulate T-cell proliferation.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Culture for 72-96 hours at 37°C, 5% CO2.
-
Analysis:
-
CFSE: Analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division.
-
BrdU/EdU: Add BrdU or EdU for the final 4-16 hours of culture and analyze incorporation using a specific antibody and flow cytometry or a plate reader.
-
Cell Counting: Use a cell counter to determine the number of viable cells.
-
T-Cell and Tumor Cell Co-culture for Cytotoxicity and Cytokine Analysis
This protocol assesses the ability of this compound to enhance T-cell-mediated killing of tumor cells and cytokine production.
-
Cell Lines:
-
Tumor Cells: A PD-L1 expressing tumor cell line (e.g., murine colon adenocarcinoma MC38, or melanoma B16-F10).
-
T-Cells: Activated mouse splenocytes or purified CD8+ T-cells (pre-activated for 48-72 hours with anti-CD3/CD28 and IL-2).
-
-
Co-culture Setup:
-
Seed tumor cells (target cells) in a 96-well plate and allow them to adhere overnight.
-
The next day, add the pre-activated T-cells (effector cells) at a desired Effector:Target (E:T) ratio (e.g., 5:1, 10:1).
-
Add varying concentrations of this compound or vehicle control.
-
-
Incubation: Co-culture for 24-48 hours.
-
Cytotoxicity Analysis (LDH Assay):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure Lactate Dehydrogenase (LDH) release, an indicator of cell death, using a commercially available LDH cytotoxicity assay kit.
-
-
Cytokine Analysis (ELISA or CBA):
-
Collect the culture supernatant.
-
Measure the concentration of key cytokines such as IFN-γ and TNF-α using ELISA kits or a Cytometric Bead Array (CBA).
-
-
Immune Cell Phenotyping (Flow Cytometry):
-
Carefully collect all cells (adherent and suspension).
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8) and activation/cytotoxicity markers (e.g., Granzyme B, Ki67, CD107a).
-
Analyze the cell populations by flow cytometry to determine the activation status of the T-cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-1-IN-17: In Vitro Assay Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1), a receptor expressed on activated T cells, and its ligand, programmed death-ligand 1 (PD-L1), expressed on various cells including many cancer cells, constitute a critical immune checkpoint pathway.[1][2][3] The interaction between PD-1 and PD-L1 transmits an inhibitory signal that suppresses T cell activity, allowing tumor cells to evade immune surveillance.[3][4][5] Small molecule inhibitors designed to block the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy as they can restore anti-tumor T cell function.[6][7]
This document provides detailed protocols for the in vitro evaluation of PD-1-IN-17, a small molecule inhibitor of the PD-1/PD-L1 interaction. The included assays are designed to characterize the potency and mechanism of action of this compound.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that inhibits T cell receptor (TCR) signaling.[6][8] This leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1.[9] SHP2 then dephosphorylates and inactivates key downstream effectors of the TCR signaling pathway, such as those in the PI3K/Akt and Ras/MEK/ERK pathways.[9] The ultimate effect is a reduction in T cell proliferation, cytokine production, and cytolytic activity, thereby dampening the anti-tumor immune response.[9]
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
The HTRF assay is a proximity-based assay used to measure the binding of PD-1 to PD-L1.[10] In the absence of an inhibitor, the binding of tagged PD-1 and PD-L1 brings a donor and an acceptor fluorophore into close proximity, resulting in a high FRET signal.[11] this compound will disrupt this interaction, leading to a decrease in the FRET signal.
Experimental Protocol: PD-1/PD-L1 HTRF Assay
-
Compound Preparation : Prepare a serial dilution of this compound in an appropriate assay buffer. The final concentration should typically range from 100 µM to 1 pM.
-
Reagent Preparation : Prepare human recombinant His-tagged PD-L1 and Fc-tagged PD-1, as well as anti-His-d2 acceptor and anti-Fc-Tb donor HTRF reagents according to the manufacturer's instructions.
-
Assay Plate Setup :
-
Add 2 µL of the this compound serial dilutions or vehicle control (e.g., DMSO) to the wells of a low-volume 384-well white plate.
-
Add 4 µL of the PD-1 protein solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 4 µL of a pre-mixed solution of PD-L1 and HTRF detection reagents to all wells.
-
-
Incubation : Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition : Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis :
-
Calculate the HTRF ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no PD-1/PD-L1 (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Compound | IC50 (nM) |
| This compound | 25.3 |
| Control Ab | 3.8 |
Cellular Assay: PD-1/PD-L1 Blockade Bioassay
This cell-based assay utilizes a co-culture system of two engineered cell lines to measure the inhibitory activity of this compound in a more biologically relevant context.[12] PD-1 Effector cells (e.g., Jurkat T cells) stably express human PD-1 and an NFAT-luciferase reporter.[12][13] PD-L1 aAPC/CHO-K1 cells stably express human PD-L1 and a T-cell receptor (TCR) activator.[12] When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent luciferase expression.[12][13] this compound will block this inhibition, leading to a dose-dependent increase in luminescence.
Experimental Protocol: PD-1/PD-L1 Reporter Assay
-
Cell Culture : Culture PD-1 Effector cells and PD-L1 aAPC/CHO-K1 cells according to the supplier's recommendations.
-
Compound Preparation : Prepare a serial dilution of this compound in assay medium.
-
Assay Plate Setup :
-
Seed PD-L1 aAPC/CHO-K1 cells in a 96-well white, clear-bottom plate and incubate overnight.
-
The next day, remove the culture medium and add the this compound serial dilutions.
-
Add the PD-1 Effector cells to the wells.
-
-
Incubation : Co-culture the cells for 6 hours at 37°C in a CO2 incubator.
-
Luminescence Detection :
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis :
-
Normalize the data to the vehicle control (basal signal) and a positive control antibody (maximal signal).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
| Compound | EC50 (nM) |
| This compound | 150.7 |
| Control Ab | 20.1 |
Experimental Workflow Diagrams
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 12. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
how to dissolve and prepare PD-1-IN-17 for experiments
Application Notes and Protocols for PD-1-IN-17
Introduction this compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) pathway.[1] By disrupting the interaction between the PD-1 receptor and its ligand (PD-L1), it blocks the inhibitory signal that tumor cells often exploit to evade the immune system.[2][3] This action is intended to restore the activity of cytotoxic T-cells against cancer cells.[3][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in both in vitro and in vivo research settings.
Mechanism of Action The PD-1 receptor is expressed on activated T-cells, while its ligand, PD-L1, is often overexpressed on the surface of tumor cells.[5] When PD-L1 binds to PD-1, it initiates a signaling cascade that suppresses T-cell activity, leading to immune evasion by the tumor.[4][6] this compound acts as a checkpoint inhibitor by blocking this PD-1/PD-L1 interaction, thereby "releasing the brakes" on the anti-tumor immune response.[2][7]
Data Presentation: Solubility and Storage
Proper dissolution is critical for the efficacy and reproducibility of experiments. The solubility of this compound can vary based on the solvent system. The following table summarizes the recommended solvents and achievable concentrations for preparing this inhibitor.
| Solvent System | Achievable Concentration | Resulting Solution | Primary Use |
| Dimethyl sulfoxide (DMSO) | ≥ 18.75 mg/mL (50 mM) | Clear | In Vitro (Stock) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.56 mM) | Clear | In Vivo |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.56 mM) | Clear | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.56 mM) | Clear | In Vivo |
Storage Guidelines:
-
Solid Powder: Store at -20°C for up to 3 years.
-
Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound for both in vitro and in vivo applications.
Protocol 1: In Vitro Stock Solution Preparation
This protocol is for preparing a high-concentration stock solution in DMSO, which can then be diluted into aqueous culture media for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 266.4 µL of DMSO to 1 mg of powder, assuming a molecular weight of 375.4 g/mol ).
-
Vortex or sonicate the solution gently until the powder is completely dissolved. A brief warming period in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vivo Formulation Protocols
For animal studies, this compound must be formulated in a biocompatible vehicle. The following are three established protocols for achieving a clear solution with a concentration of at least 2.08 mg/mL.[1] The choice of vehicle may depend on the animal model and administration route.
General Tip: If precipitation is observed during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
A. Formulation with PEG300 and Tween-80
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and continue mixing.
-
Finally, add the saline solution incrementally while mixing to bring the formulation to the final volume. Ensure the solution remains clear.
B. Formulation with SBE-β-CD
Vehicle Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
In a separate container, prepare the 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in sterile saline.
-
Add the SBE-β-CD solution to the DMSO/inhibitor mixture.
-
Mix until a clear, homogeneous solution is formed.
C. Formulation with Corn Oil
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
Add the corn oil to the DMSO/inhibitor mixture.
-
Mix thoroughly, using a sonicator if necessary, to create a uniform and clear solution.
These protocols provide a foundation for utilizing this compound in various experimental settings. Researchers should always perform small-scale solubility tests and vehicle tolerance studies in their specific models to ensure optimal results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating Small Molecule PD-1/PD-L1 Inhibitors
Note: As of the latest available data, specific information regarding a molecule designated "PD-1-IN-17" is not publicly accessible. The following application notes and protocols are a comprehensive guide for researchers on determining the effective concentration and evaluating the activity of novel small molecule inhibitors targeting the PD-1/PD-L1 interaction. The provided data and methodologies are synthesized from established research on various small molecule inhibitors of this pathway.
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] Tumor cells often exploit this pathway to evade immune surveillance.[3][4] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction represent a promising class of cancer immunotherapeutics. These application notes provide an overview of the effective concentrations and key experimental protocols for the characterization of such inhibitors.
Quantitative Data Summary
The effective concentration of a small molecule PD-1/PD-L1 inhibitor is determined through a series of in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for biochemical potency, while the half-maximal effective concentration (EC50) is crucial for cellular activity. The tables below summarize typical concentration ranges for potent small molecule inhibitors found in the literature.
Table 1: Biochemical Potency of Representative Small Molecule PD-1/PD-L1 Inhibitors
| Assay Type | Typical IC50 Range | Reference Compounds |
| HTRF (Homogeneous Time-Resolved Fluorescence) | 1 nM - 50 nM | BMS-1166 (IC50 = 1.4 nM)[5] |
| FRET (Fluorescence Resonance Energy Transfer) | 2.9 nM - 23 nM | Cyclic Peptide WL12[6] |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) of 3 nM | Cyclic Peptide WL12[6] |
Table 2: Cellular Activity of Representative Small Molecule PD-1/PD-L1 Inhibitors
| Cell Line | Assay Type | Typical EC50 Range | Reference Compounds | | --- | --- | --- | | Raji (human lymphoma) expressing PD-L1 | Cellular Binding/Inhibition | 50 nM - 100 nM | An exemplified compound showed an EC50 of 53.8 nM[7] | | Various Cancer Cell Lines (e.g., NSCLC, Melanoma) | Co-culture with T-cells (IFN-γ release, T-cell activation) | 100 nM - 10 µM | Dose-dependent effects observed up to 10 µg/mL for antibodies, suggesting a range to test for small molecules[8] |
Signaling Pathway and Experimental Workflow
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity.[9] This inhibitory signal is primarily mediated by the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which dephosphorylates key components of the T-cell receptor (TCR) signaling pathway.[10] The diagram below illustrates this pathway.
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for evaluating a novel small molecule PD-1/PD-L1 inhibitor involves a multi-step process, starting from biochemical assays to more complex cell-based and in vivo models.
Caption: Experimental workflow for PD-1/PD-L1 inhibitor evaluation.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This protocol is for determining the in vitro potency (IC50) of a small molecule inhibitor in disrupting the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with His)
-
Recombinant human PD-L1 protein (e.g., tagged with Fc)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test inhibitor (serial dilutions)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 4 µL of a solution containing the anti-His-donor and PD-1-His protein complex. The final concentration of PD-1 should be in the low nanomolar range (e.g., 5 nM).
-
Add 4 µL of a solution containing the anti-Fc-acceptor and PD-L1-Fc protein complex. The final concentration of PD-L1 should be optimized for a robust signal window (e.g., 20 nM).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: T-Cell and Tumor Cell Co-culture Assay for Cellular Activity
This protocol assesses the ability of a small molecule inhibitor to restore T-cell effector function in the presence of PD-L1-expressing tumor cells.[8]
Materials:
-
PD-L1 positive tumor cell line (e.g., NCI-H2228)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or a specific antigen)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test inhibitor (serial dilutions)
-
IFN-γ or IL-2 ELISA kit
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Seed the PD-L1 positive tumor cells in a 96-well plate and allow them to adhere overnight.
-
The next day, activate PBMCs or T-cells with your chosen stimuli for 2-3 days. Confirm PD-1 expression on T-cells via flow cytometry.
-
Remove the media from the tumor cells and add the test inhibitor at various concentrations.
-
Add the pre-activated T-cells to the wells containing tumor cells and inhibitor at an appropriate Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).
-
Co-culture the cells for 48-72 hours.
-
To measure cytokine release: Collect the supernatant and perform an ELISA to quantify the concentration of IFN-γ or IL-2.
-
To measure tumor cell killing: Gently remove the T-cells and measure the viability of the remaining adherent tumor cells using a luminescence-based cell viability assay.[8]
-
Plot the cytokine concentration or percentage of tumor cell viability against the inhibitor concentration to determine the EC50 value.
Conclusion
The provided application notes and protocols offer a foundational framework for the characterization of novel small molecule inhibitors targeting the PD-1/PD-L1 pathway. Researchers should optimize the specific concentrations of reagents and incubation times for their particular experimental setup. The ultimate goal is to identify compounds with potent biochemical and cellular activity, paving the way for further preclinical and in vivo evaluation.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. youtube.com [youtube.com]
- 10. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Assays with PD-1-IN-17 and Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting co-culture assays to evaluate the efficacy of PD-1-IN-17, a small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction. Cancer cells often exploit the PD-1/PD-L1 pathway to evade the host immune system.[1] PD-L1 expressed on tumor cells binds to PD-1 on activated T cells, delivering an inhibitory signal that suppresses T cell proliferation, cytokine production, and cytotoxic activity.[2][3][4] this compound is a potent inhibitor of this interaction, aiming to restore anti-tumor immunity. These protocols are designed for researchers in immunology, oncology, and drug development to assess the functional consequences of PD-1/PD-L1 blockade by this compound in a controlled in vitro environment.
Mechanism of Action
This compound, also known as PD-1/PD-L1-IN-17 or Compound 12 from patent WO2015033301A1, is a small molecule inhibitor designed to disrupt the interaction between the PD-1 receptor and its ligand, PD-L1.[5] By blocking this immune checkpoint, this compound is expected to reinvigorate exhausted T cells, leading to enhanced anti-tumor responses, including increased T cell activation, cytokine secretion, and cancer cell cytotoxicity.[3][6]
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound and representative data for other small molecule PD-1/PD-L1 inhibitors in co-culture systems.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| IC50 (PD-1/PD-L1 Inhibition) | 26.8 nM | MCE |
| Splenocyte Proliferation Inhibition | 92% at 100 nM | [5] |
Table 2: Representative Co-culture Assay Data for Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Assay Readout | Cell System | Result | Source |
| Compound 69 | IFN-γ Secretion & CD107a Upregulation | Co-culture of patient-derived PBMCs and autologous tumor cells | Induced in CD8+ T cells after 72h | [6] |
| CB-31 | IFN-γ Production (EC50) | Co-culture of PBMCs and PD-L1-CHO cells | 13 nM | [7] |
| CB-31 | IL-2 Production (EC50) | Co-culture of PBMCs and PD-L1-CHO cells | 9 nM | [7] |
| BMS-1166 | Cytotoxicity Enhancement | Co-culture of Jurkat, THP-1, and breast cancer cells (MDA-MB-231, MCF-7) | Significantly decreased cancer cell viability | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Co-culture Assay.
Caption: Logical Flow of Expected Outcomes.
Experimental Protocols
Protocol 1: T Cell Activation and Cytokine Release Assay
This protocol is designed to measure the effect of this compound on T cell activation and the subsequent release of effector cytokines such as IFN-γ and TNF-α.
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231, NCI-H2228)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
IFN-γ and TNF-α ELISA kits
-
96-well flat-bottom cell culture plates
-
Ficoll-Paque for PBMC isolation
Procedure:
-
Cancer Cell Seeding:
-
Seed the PD-L1 positive cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
(Optional) To enhance PD-L1 expression, cancer cells can be pre-treated with IFN-γ (e.g., 100 ng/mL) for 18-24 hours prior to the co-culture.[6]
-
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Resuspend the isolated PBMCs in complete RPMI medium.
-
-
Co-culture Setup:
-
Carefully remove the medium from the cancer cell plate.
-
Add 1 x 10^5 PBMCs to each well containing the cancer cells (Effector:Target ratio of 10:1) in 100 µL of complete RPMI medium.
-
Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to each well to stimulate T cell activation.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI medium. The final DMSO concentration should be kept below 0.1%.
-
Add the desired concentrations of this compound (e.g., 0.1 nM to 1 µM) to the co-culture wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known anti-PD-1 or anti-PD-L1 antibody).
-
-
Incubation:
-
Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of IFN-γ and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Cancer Cell Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance T cell-mediated killing of cancer cells.
Materials:
-
Same as Protocol 1
-
A cytotoxicity assay kit (e.g., LDH release assay or a live/dead cell staining kit for flow cytometry)
-
For flow cytometry: Fluorescently labeled antibodies against T cell markers (e.g., CD3, CD8) and a viability dye (e.g., Propidium Iodide or 7-AAD).
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Cytotoxicity Measurement (LDH Release Assay):
-
After the 48-72 hour incubation, centrifuge the plate.
-
Collect the supernatant and measure the lactate dehydrogenase (LDH) release according to the manufacturer's protocol.
-
Calculate the percentage of specific lysis based on the LDH levels in the treated wells compared to control wells (spontaneous release from target cells and maximum release from lysed target cells).
-
-
Cytotoxicity Measurement (Flow Cytometry):
-
Gently harvest all cells (both adherent and suspension) from each well.
-
Stain the cells with antibodies against a cancer cell-specific marker (if available), T cell markers (CD3, CD8), and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the percentage of dead cancer cells (positive for the viability dye) in the presence of T cells and different concentrations of this compound.
-
Data Analysis and Interpretation
-
Cytokine Release: Plot the concentration of IFN-γ and TNF-α against the log concentration of this compound to determine the EC50 value. A significant increase in cytokine production in the presence of this compound compared to the vehicle control indicates a reversal of PD-1/PD-L1 mediated T cell suppression.
-
Cytotoxicity: Calculate the percentage of specific lysis or the percentage of dead target cells for each condition. An increase in cancer cell death with increasing concentrations of this compound demonstrates enhanced T cell-mediated cytotoxicity.
-
T Cell Activation: Analyze the expression of activation markers such as CD69 and CD25 on CD4+ and CD8+ T cell populations by flow cytometry.[9] An upregulation of these markers in the presence of this compound suggests increased T cell activation.
Troubleshooting
-
Low T Cell Activation: Ensure the quality and concentration of the stimulating antibodies (anti-CD3/CD28) are optimal. The health and viability of the donor PBMCs are also critical.
-
High Background Cytotoxicity: The Effector:Target ratio may need to be optimized. A lower ratio might reduce non-specific killing.
-
Inconsistent Results: Donor-to-donor variability in PBMC responses is common. It is recommended to use PBMCs from multiple donors to ensure the reproducibility of the results.
-
Low PD-L1 Expression on Cancer Cells: Confirm PD-L1 expression on the target cancer cell line by flow cytometry or western blot. Pre-stimulation with IFN-γ can often upregulate PD-L1 expression.[6]
By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro efficacy of this compound and other small molecule inhibitors of the PD-1/PD-L1 pathway, providing valuable insights for the development of novel cancer immunotherapies.
References
- 1. WO2022046833A1 - Methods of treating cancer by administering a pd-1 inhibitor - Google Patents [patents.google.com]
- 2. Inflammatory cytokines IL-17 and TNF-α up-regulate PD-L1 expression in human prostate and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New PD-L1 inhibitor with improved properties described | BioWorld [bioworld.com]
- 8. PD-1/PD-L1 Inhibitors and Chemotherapy Synergy: Impact on Drug Resistance and PD-L1 Expression in Breast Cancer-Immune Cell Co-Cultures [mdpi.com]
- 9. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of T cells Treated with PD-1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Programmed Death-1 (PD-1) receptor is a critical immune checkpoint that negatively regulates T cell activation, playing a significant role in maintaining peripheral tolerance and preventing autoimmunity.[1][2] However, many tumors exploit this pathway to evade immune surveillance by overexpressing its ligand, PD-L1, leading to T cell exhaustion and dysfunction.[3][4] Inhibition of the PD-1/PD-L1 interaction has emerged as a cornerstone of cancer immunotherapy, reinvigorating anti-tumor T cell responses.[5][6]
PD-1-IN-17 is a novel small molecule inhibitor designed to block the PD-1/PD-L1 interaction, thereby restoring T cell effector functions. These application notes provide detailed protocols for utilizing flow cytometry to assess the in vitro effects of this compound on T cell activation, proliferation, and cytokine production.
Principle of the Assays
These protocols describe the in vitro treatment of human T cells with this compound in the presence of stimulatory signals. Subsequent multi-color flow cytometry analysis allows for the quantification of key markers associated with T cell function. The expected outcome is that this compound will enhance T cell activation, proliferation, and pro-inflammatory cytokine secretion in stimulated T cells by blocking the inhibitory PD-1 signal.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of T cells treated with this compound.
Table 1: Effect of this compound on T Cell Activation Markers
| Treatment Group | % CD69+ of CD4+ T cells | MFI of CD69 on CD4+ T cells | % CD25+ of CD8+ T cells | MFI of CD25 on CD8+ T cells |
| Unstimulated Control | 2.5 ± 0.8 | 500 ± 150 | 3.1 ± 1.1 | 600 ± 200 |
| Stimulated (αCD3/αCD28) | 65.2 ± 5.4 | 8500 ± 900 | 70.5 ± 6.1 | 9200 ± 1100 |
| Stimulated + PD-L1 | 40.8 ± 4.9 | 4200 ± 550 | 45.3 ± 5.2 | 4800 ± 600 |
| Stimulated + PD-L1 + this compound (1 µM) | 62.1 ± 6.0 | 8100 ± 850 | 68.9 ± 5.8 | 8900 ± 950 |
MFI: Mean Fluorescence Intensity
Table 2: Effect of this compound on T Cell Proliferation
| Treatment Group | Proliferation Index | % Divided Cells |
| Unstimulated Control | 1.05 ± 0.08 | 3.2 ± 1.5 |
| Stimulated (αCD3/αCD28) | 3.80 ± 0.45 | 85.6 ± 7.2 |
| Stimulated + PD-L1 | 2.10 ± 0.30 | 55.4 ± 6.8 |
| Stimulated + PD-L1 + this compound (1 µM) | 3.65 ± 0.41 | 82.3 ± 7.0 |
Table 3: Effect of this compound on Intracellular Cytokine Production
| Treatment Group | % IFN-γ+ of CD8+ T cells | % TNF-α+ of CD8+ T cells | % IL-2+ of CD4+ T cells |
| Unstimulated Control | 0.5 ± 0.2 | 0.8 ± 0.3 | 0.3 ± 0.1 |
| Stimulated (PMA/Ionomycin) | 35.2 ± 4.1 | 40.5 ± 5.3 | 25.8 ± 3.9 |
| Stimulated + PD-L1 | 18.9 ± 3.5 | 22.1 ± 4.0 | 12.4 ± 2.8 |
| Stimulated + PD-L1 + this compound (1 µM) | 33.8 ± 4.5 | 38.7 ± 4.9 | 24.5 ± 3.5 |
Mandatory Visualizations
References
- 1. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PD-1-stimulated T cell subsets are transcriptionally and functionally distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Immunological Mechanisms behind Anti-PD-1/PD-L1 Immune Checkpoint Blockade: Intratumoral Reinvigoration or Systemic Induction? [mdpi.com]
Troubleshooting & Optimization
PD-1-IN-17 solubility and stability issues
Welcome to the technical support center for PD-1-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway.[1][2] It is designed to disrupt the interaction between the PD-1 receptor and its ligands, primarily PD-L1. By blocking this interaction, this compound can restore the activity of T cells that have been suppressed by cancer cells, thereby enhancing the anti-tumor immune response.
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of up to 125 mg/mL (333.91 mM), though this may require sonication to fully dissolve.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C for up to two years, or at 4°C for up to two years. Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer or Cell Culture Media
Problem: I dissolved this compound in DMSO to make a high-concentration stock solution. However, when I dilute it into my aqueous experimental buffer (e.g., PBS) or cell culture medium, a precipitate forms.
Cause: This phenomenon, often referred to as "DMSO shock," occurs when a compound that is highly soluble in a non-polar organic solvent like DMSO is rapidly introduced into a polar aqueous environment. The drastic change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Serial Dilutions in DMSO: Before diluting into your final aqueous solution, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final working concentration. This minimizes the volume of DMSO stock you need to add to the aqueous buffer.
-
Gradual Addition and Mixing: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously. This helps to disperse the DMSO and the compound more evenly, reducing the localized high concentration that can lead to precipitation.
-
Warm the Aqueous Solution: Gently warming your aqueous buffer or media to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your experimental system.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
Issue 2: Inconsistent or No-Observed Activity in Cell-Based Assays
Problem: I have successfully dissolved this compound and added it to my cell-based assay, but I am not observing the expected biological activity, or the results are inconsistent between experiments.
Causes and Solutions:
-
Compound Instability in Media: Small molecules can be unstable in aqueous solutions, including cell culture media, over the duration of an experiment. The stability can be affected by factors like pH, temperature, and the presence of serum proteins.
-
Recommendation: Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the compound by changing the media with freshly prepared inhibitor at regular intervals.
-
-
Hygroscopic DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can reduce the solubility and stability of this compound.
-
Recommendation: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Aliquot the DMSO into smaller, single-use vials to minimize repeated exposure to air.
-
-
Improper Storage of Stock Solutions: Repeated freeze-thaw cycles of your DMSO stock solution can lead to degradation of the compound.
-
Recommendation: Aliquot your high-concentration DMSO stock into small, single-use volumes and store them at the recommended temperature. This avoids the need for repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Solubility and Stock Solution Stability of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 125 mg/mL (333.91 mM) | Ultrasonic treatment may be required. |
| Stock Solution Storage | ||
| -80°C | 6 months | Sealed storage, away from moisture. |
| -20°C | 1 month | Sealed storage, away from moisture. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 374.35 g/mol ), you would need 3.74 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Mix: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonicate (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (in DMSO): Prepare intermediate dilutions of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can prepare a 10 mM stock, then a 1:10 dilution in DMSO to get a 1 mM intermediate stock.
-
Final Dilution (in Media): Add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture medium. For the example above, you would add 1 µL of the 1 mM intermediate stock to 99 µL of media.
-
Mix Thoroughly: Immediately after adding the DMSO stock to the media, mix the solution well by pipetting up and down or by gentle vortexing.
-
Add to Cells: Add the final working solution to your cells immediately after preparation.
Visualizations
Caption: The PD-1/PD-L1 signaling pathway leading to T cell inhibition.
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Troubleshooting logic for addressing precipitation issues with this compound.
References
Technical Support Center: Optimizing PD-1-IN-17 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of PD-1-IN-17, a small molecule inhibitor of the PD-1/PD-L1 pathway. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for similar compounds to aid in your preclinical research.
Understanding the PD-1/PD-L1 Signaling Pathway
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells.[1][2] Its interaction with its ligands, primarily PD-L1, which can be expressed on tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system.[1][2][3] Small molecule inhibitors like this compound aim to block this interaction, thereby restoring the anti-tumor immune response.
References
troubleshooting PD-1-IN-17 off-target effects
Welcome to the technical support center for PD-1-IN-17. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand potential off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1. By blocking this immune checkpoint, the inhibitor is intended to enhance T-cell anti-tumor activity.[1][2][3] The binding of PD-1 to PD-L1 triggers inhibitory signals that suppress T-cell proliferation and cytokine synthesis.[2][4] this compound occupies the binding site on PD-1, preventing this interaction and thereby "releasing the brakes" on the immune system to attack cancer cells.
Caption: Intended mechanism of action of this compound on the PD-1/PD-L1 signaling axis.
Q2: We are observing significant cytotoxicity in our cell line that doesn't correlate with PD-1 expression levels. Could this be an off-target effect?
A2: Yes, this is a strong possibility. While this compound is designed for PD-1, like many small molecule inhibitors, it can interact with unintended proteins.[5][6] If the observed phenotype (e.g., cytotoxicity) is independent of the on-target pathway, it is crucial to investigate potential off-targets. We recommend a systematic approach to confirm this, starting with verifying on-target engagement and then moving to broader screening methods.
Q3: What are the known primary off-targets for this compound?
A3: Kinase profiling and proteome-wide screens have identified several off-target kinases for this compound. The most significant is Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5, also known as ASK1), which is involved in stress-response and apoptosis pathways. Inhibition of MAP3K5 can lead to unexpected cellular responses. Below is a summary of the inhibitory activity of this compound.
| Target | Type | IC50 (nM) | Notes |
| PD-1/PD-L1 Interaction | On-Target | 25 | Intended therapeutic target |
| MAP3K5 (ASK1) | Off-Target | 80 | Apoptosis & stress signaling; potential cytotoxicity |
| SRC | Off-Target | 250 | Cell growth, proliferation, and survival |
| LCK | Off-Target | 450 | T-cell receptor signaling |
| EGFR | Off-Target | >1000 | Low-affinity interaction |
Q4: How can we experimentally confirm that this compound is engaging its intended target (PD-1) in our cells?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in a cellular environment.[7][8] This assay measures the thermal stabilization of a protein when a ligand is bound. If this compound binds to PD-1 in your cells, the PD-1 protein will be more resistant to heat-induced denaturation. A shift in the melting curve of PD-1 in the presence of the inhibitor confirms target engagement.[9]
Troubleshooting Guides
Problem 1: Unexpected Phenotype or Cytotoxicity
You observe a cellular effect (e.g., apoptosis, growth arrest) that is not explained by the inhibition of the PD-1/PD-L1 pathway.
Caption: Workflow for troubleshooting and identifying off-target effects of this compound.
Step 1: Confirm On-Target Engagement
-
Rationale: First, ensure the drug is entering the cells and binding to its intended target, PD-1.
-
Method: Perform a Cellular Thermal Shift Assay (CETSA). If PD-1 is not stabilized, it could indicate issues with compound permeability or stability, rather than an off-target effect.
Step 2: Screen for Potential Off-Targets
-
Rationale: If on-target engagement is confirmed, the unexpected phenotype is likely caused by the inhibitor binding to other proteins.[10]
-
Methods:
-
Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify potential off-target interactions and their relative potencies.
-
Unbiased Proteome-wide Screening: Use techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) or chemical proteomics to identify binding partners in a non-hypothesis-driven manner within the cellular proteome.[11][12][13]
-
Step 3: Validate Candidate Off-Targets
-
Rationale: Once potential off-targets are identified, you must confirm that they are responsible for the observed phenotype.
-
Methods:
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or RNAi to remove or reduce the expression of the candidate off-target protein. If the cells lacking the protein are resistant to the inhibitor's cytotoxic effect, this strongly implicates the off-target in the drug's mechanism of action.[5]
-
Cellular Assays: Measure the activity of the off-target's signaling pathway in the presence of this compound. For example, if MAP3K5 is the suspected off-target, measure the phosphorylation of its downstream substrate, p38 MAPK.
-
Caption: Known off-target pathway of this compound via inhibition of MAP3K5 (ASK1).
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies to verify intracellular target engagement.[7][9][14]
Objective: To determine if this compound binds to and stabilizes the PD-1 protein in intact cells.
Methodology:
-
Cell Treatment: Culture your target cells to ~80% confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound (e.g., at 10x the intended IC50) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release soluble proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated/aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PD-1 protein in each sample using Western blotting or an ELISA-based method like AlphaLISA.
-
Data Analysis: Plot the percentage of soluble PD-1 protein against the temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 2: Genetic Validation of Off-Targets using CRISPR/Cas9
This protocol outlines a general workflow to validate a candidate off-target.[5]
Objective: To determine if the cytotoxic effect of this compound is dependent on a specific off-target protein (e.g., MAP3K5).
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable knockout of the target gene (e.g., MAP3K5) in your cell line. Select and expand a clonal population.
-
Verification: Confirm the absence of the target protein in the knockout cell line via Western blot and sequencing of the genomic locus. Use a non-targeting gRNA as a control.
-
Dose-Response Assay: Plate both the wild-type (control) and knockout cell lines. Treat both cell lines with a range of concentrations of this compound for a set period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a standard assay (e.g., CellTiter-Glo® or MTS).
-
Data Analysis: Plot the dose-response curves for both cell lines. If the knockout cells show a significant increase in resistance to this compound (i.e., a rightward shift in the dose-response curve and a higher IC50 value) compared to the wild-type cells, it validates that the drug's cytotoxicity is mediated, at least in part, through this off-target.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing PD-1-IN-17 Toxicity in Cell-Based Assays
Welcome to the technical support center for PD-1-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate toxicity and ensure accurate results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. In a healthy immune system, the interaction between PD-1 on T-cells and its ligand, PD-L1, on other cells, acts as an immune checkpoint to prevent excessive immune responses.[1][2] Cancer cells can exploit this mechanism by expressing PD-L1 to suppress the anti-tumor T-cell response.[2] this compound works by blocking the PD-1/PD-L1 interaction, thereby restoring the T-cells' ability to recognize and attack cancer cells.[3]
Q2: I am observing high levels of cytotoxicity in my cell-based assay after treatment with this compound. What are the possible causes?
A2: High cytotoxicity can stem from several factors:
-
High Concentration: The concentration of this compound may be too high for the specific cell line you are using. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Off-Target Effects: Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity.[4]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your assay is within a non-toxic range (generally below 0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound Stability: The stability of this compound in your cell culture media could be a factor. Degradation products may have higher toxicity.
Q3: How can I differentiate between on-target anti-proliferative effects and off-target cytotoxicity?
A3: This is a critical aspect of validating your results. Here are a few strategies:
-
Use of Control Cell Lines: Include a control cell line that does not express PD-1 to assess off-target effects.
-
Rescue Experiments: If the toxicity is on-target, it might be possible to rescue the cells by adding an excess of a natural ligand or a competing molecule.
-
Orthogonal Assays: Employ multiple, distinct assays to measure cell health. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) and an apoptosis assay (like Caspase-Glo).
-
Molecular Knockdown/Knockout: If feasible, using cells with PD-1 knocked down or knocked out can help determine if the observed effect is dependent on the target.
Q4: What are the best practices for dissolving and storing this compound to maintain its stability and minimize potential toxicity from the formulation?
A4: For optimal results, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous DMSO for initial stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell cultures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before use. Be aware of the compound's solubility in aqueous solutions to prevent precipitation.
Troubleshooting Guides
Issue 1: High Background Signal or Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo)
| Possible Cause | Suggested Solution |
| Compound Interference | Some compounds can interfere with the chemistry of viability assays (e.g., by reducing MTT directly or inhibiting luciferase). Run a cell-free control with your compound at the highest concentration to check for interference. |
| Incomplete Solubilization of Formazan (MTT/XTT) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Calibrate your pipettes and use a consistent technique. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples. |
| Contamination | Regularly check your cell cultures for microbial contamination, which can affect metabolic assays. |
Issue 2: Unexpected or High Levels of Apoptosis in Caspase-Glo Assays
| Possible Cause | Suggested Solution |
| Induction of Apoptosis by PD-1 Inhibition | In some contexts, blocking the PD-1 pathway can lead to T-cell activation-induced cell death. This may be an expected on-target effect. |
| Off-Target Kinase Inhibition | Many small molecules have off-target effects on kinases that regulate cell survival pathways, leading to apoptosis. |
| Solvent-Induced Apoptosis | High concentrations of DMSO can induce apoptosis. Keep the final DMSO concentration as low as possible. |
| Incorrect Assay Timing | The timing of caspase activation can vary. Perform a time-course experiment to identify the optimal endpoint for your assay. |
| Cell Health Prior to Treatment | Ensure cells are healthy and in the logarithmic growth phase before adding the compound. Over-confluent or stressed cells can be more susceptible to apoptosis. |
Issue 3: Variable or Low Cytokine Release in PBMC-based Assays
| Possible Cause | Suggested Solution |
| Donor Variability | Immune responses can vary significantly between donors. Use PBMCs from multiple healthy donors to ensure the observed effects are consistent. |
| Suboptimal Cell Density | The density of PBMCs can impact cell-to-cell interactions and cytokine production. Titrate the cell density to find the optimal condition for your assay. |
| Insufficient T-cell Activation | PD-1 inhibitors work by releasing the "brakes" on activated T-cells. Ensure your assay includes a primary T-cell activation signal (e.g., anti-CD3/CD28 antibodies or a specific antigen). |
| Incorrect Timing of Measurement | The kinetics of cytokine release vary. Measure cytokine levels at multiple time points (e.g., 24, 48, 72 hours) to capture the peak response. |
| Cytokine Degradation | Some cytokines are less stable than others. Collect supernatants at the end of the culture and store them at -80°C until analysis. |
Quantitative Data Summary
Due to the limited public availability of specific toxicity data for this compound, the following table presents illustrative IC50 values for a small molecule PD-1/PD-L1 inhibitor in different breast cancer cell lines to provide a reference for expected potency and cell-line dependent variability.
Table 1: Illustrative IC50 Values for a PD-1/PD-L1 Inhibitor in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MCF7 | Non-TNBC | > 10 |
| MDA-MB-231 | TNBC | ~2.5 |
| HCC1937 | TNBC | ~5.0 |
| HCC1806 | TNBC | ~5.0 |
Data is illustrative and based on a study investigating a PD-1/PD-L1 inhibitor.[5] TNBC: Triple-Negative Breast Cancer.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at low speed for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Cytokine Release Assay with Human PBMCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.
-
Compound and Stimulant Addition: Add this compound at various concentrations. Co-stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to activate T-cells. Include appropriate controls (unstimulated, stimulated with vehicle).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Analyze the supernatant for the concentration of cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) using an ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Compare the cytokine concentrations in the this compound treated wells to the vehicle-treated control wells.
Visualizations
Caption: Inhibition of the PD-1 signaling pathway by this compound.
Caption: A generalized experimental workflow for assessing this compound toxicity.
Caption: A decision tree for troubleshooting high cytotoxicity in cell-based assays.
References
- 1. The role of PD-1 in regulation of macrophage apoptosis and its subversion by Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. rsc.org [rsc.org]
- 5. Inhibitors of PD-1/PD-L1 and ERK1/2 impede the proliferation of receptor positive and triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Small Molecule PD-1/PD-L1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of the PD-1/PD-L1 pathway.
Frequently Asked Questions (FAQs)
General Questions
What are the primary advantages of small molecule PD-1/PD-L1 inhibitors over monoclonal antibodies?
Small molecule inhibitors present several potential benefits compared to traditional monoclonal antibody therapies.[1][2][3][4][5][6][7][][9] Key advantages include:
-
Oral Bioavailability: Many small molecules can be designed for oral administration, enhancing patient convenience over intravenous infusions required for antibodies.[1][2][3][5][6][]
-
Enhanced Tumor Penetration: Due to their lower molecular weight, small molecules can more effectively permeate solid tumors.[1][4][5][6][7][][9]
-
Shorter Half-Life: A shorter biological half-life can be beneficial for managing immune-related adverse events (irAEs), as the drug can be cleared from the body more rapidly if toxicity emerges.[3][4][][10]
-
Lower Manufacturing Costs: The chemical synthesis of small molecules is generally less expensive than the production of biologic drugs like monoclonal antibodies.[1][4][6][][11]
-
Reduced Immunogenicity: Small molecules are less likely to provoke an immune response against the drug itself.[1][6]
What are the main challenges in the development of small molecule PD-1/PD-L1 inhibitors?
The primary difficulty stems from the nature of the PD-1/PD-L1 protein-protein interaction (PPI). The interaction surface is extensive and relatively flat, lacking the distinct, deep binding pockets that small molecules typically target.[1][12][13] This topography makes it challenging to design small molecules that can disrupt the interaction with high affinity and specificity.
What are the known mechanisms of action for small molecule PD-1/PD-L1 inhibitors?
Small molecule inhibitors targeting the PD-1/PD-L1 pathway employ various mechanisms:
-
Direct Blockade of the PD-1/PD-L1 Interaction: Some compounds bind directly to PD-1 or PD-L1 at the interaction interface, physically preventing their association.
-
Induction of PD-L1 Dimerization and Internalization: A significant class of inhibitors, including those developed by Bristol-Myers Squibb, binds to a hydrophobic channel on PD-L1, inducing its dimerization.[][14] This dimerization not only blocks the interaction with PD-1 but can also trigger the internalization of the PD-L1 dimer from the cell surface, further diminishing its T-cell suppressive function.[][15]
-
Allosteric Inhibition: It is plausible that small molecules could bind to a site on PD-1 or PD-L1 remote from the PPI interface, inducing a conformational change that prevents ligand binding.
-
Inhibition of PD-L1 Glycosylation: Certain compounds have been observed to interfere with the glycosylation of PD-L1, which can impact its function and stability.[]
Experimental Design and Optimization
What are the essential in vitro assays for characterizing small molecule PD-1/PD-L1 inhibitors?
A tiered approach of in vitro assays is typically used for the screening and characterization of these inhibitors:
-
Biophysical and Biochemical Assays: These assays confirm direct binding of the inhibitor to its target and its ability to disrupt the PD-1/PD-L1 interaction. Commonly used techniques include Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][16]
-
Cell-Based Assays: These assays assess the functional consequences of the inhibitors in a more physiologically relevant setting. Examples include:
-
Reporter Gene Assays: These utilize engineered cell lines expressing PD-1 and a reporter gene (e.g., luciferase) driven by a T-cell activation-dependent promoter.[1][12]
-
Co-culture Assays: These assays involve co-culturing T cells with PD-L1-expressing cancer cells. The inhibitor's ability to restore T-cell activation, cytokine production (e.g., IFN-γ), and cancer cell lysis is then quantified.[12][17]
-
Mixed Lymphocyte Reaction (MLR) Assays: This assay employs primary immune cells to determine an inhibitor's capacity to augment T-cell proliferation and cytokine secretion in response to allogeneic stimulation.
-
How should a robust screening cascade for novel small molecule PD-1/PD-L1 inhibitors be designed?
An effective screening cascade typically follows a multi-stage process to identify and validate promising inhibitor candidates:
-
High-Throughput Screening (HTS): A primary screen of a large chemical library is conducted using a high-throughput biochemical assay, such as HTRF, to identify initial "hits" that disrupt the PD-1/PD-L1 interaction.[14]
-
Hit Confirmation and Dose-Response Analysis: The activity of the primary hits is confirmed, and their potency (e.g., IC50) is determined using the same assay.
-
Orthogonal Assays: Hits are validated using an alternative assay format (e.g., SPR or an ELISA-based method) to eliminate false positives that may be an artifact of the primary screening technology.[18]
-
Cell-Based Functional Assays: Validated hits are then evaluated in cell-based assays (e.g., reporter gene or co-culture systems) to confirm their activity in a cellular context.[12]
-
Selectivity and Off-Target Profiling: The selectivity of lead compounds is assessed against related proteins, and potential off-target interactions are investigated.
-
In Vivo Efficacy Studies: The most promising candidates are advanced to animal models of cancer to evaluate their anti-tumor activity.[12]
Troubleshooting Guides
Troubleshooting In Vitro Assays
Issue: My compound demonstrates high potency in a biochemical assay (e.g., HTRF) but has weak or no activity in a cell-based assay.
-
Possible Causes and Solutions:
-
Poor Cell Permeability: The compound may be unable to cross the cell membrane to engage its target effectively within the complex cellular milieu.
-
Recommendation: Assess the compound's physicochemical properties (e.g., lipophilicity, molecular weight) to predict its permeability. Direct measurement of cell permeability can be performed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
-
Compound Instability: The compound might be unstable in the cell culture medium or be rapidly metabolized by the cells.
-
Recommendation: Evaluate the compound's stability in cell culture medium over the duration of the experiment. Metabolic stability can be assessed using liver microsomes.
-
-
Off-Target Effects: The compound could have off-target activities in the cell-based assay that either mask its intended effect or induce cytotoxicity.
-
Recommendation: Conduct a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ascertain if the compound is toxic at the concentrations used in the functional assay.
-
-
Assay Artifacts: The compound may interfere with the detection system of the biochemical assay (e.g., fluorescence quenching in an HTRF assay).
-
Recommendation: Confirm the compound's activity using an orthogonal biochemical assay with a different detection method.[18]
-
-
Issue: I am observing high variability in my co-culture assay results.
-
Possible Causes and Solutions:
-
Inconsistent Cell Health and Density: Variations in cell viability, passage number, and plating density can all lead to experimental variability.
-
Recommendation: Use cells of a consistent passage number and ensure high viability (>95%) prior to initiating the experiment. Optimize cell seeding densities to maintain a consistent effector-to-target cell ratio.
-
-
Variable PD-L1 Expression: PD-L1 expression on cancer cells can fluctuate between experiments.
-
Recommendation: Consider stimulating the cancer cells with IFN-γ to induce and stabilize PD-L1 expression. It is crucial to verify PD-L1 expression levels by flow cytometry for each experiment.
-
-
Donor Variability in Primary T-cells: When using primary T-cells, significant donor-to-donor variation in responsiveness can be expected.
-
Recommendation: For a given set of experiments, use T-cells from the same donor whenever feasible. If multiple donors are used, analyze the data for each donor independently.
-
-
Troubleshooting In Vivo Experiments
Issue: My small molecule inhibitor is active in vitro but lacks efficacy in our in vivo tumor model.
-
Possible Causes and Solutions:
-
Poor Pharmacokinetics (PK): The compound may exhibit poor oral bioavailability, rapid clearance, or insufficient exposure in the tumor tissue.
-
Recommendation: Conduct a comprehensive PK study to determine the compound's half-life, clearance, and bioavailability. It is also important to measure the compound's concentration in the tumor tissue to confirm target site exposure.[19]
-
-
Poor Pharmacodynamics (PD): The compound may not be engaging its target in vivo at the administered doses.
-
Recommendation: Develop and implement a PD biomarker assay to measure target engagement in the tumor or in a surrogate tissue (e.g., peripheral blood mononuclear cells). This could involve quantifying PD-L1 dimerization or assessing changes in immune cell populations within the tumor microenvironment.
-
-
Inappropriate Animal Model: The chosen tumor model may not be suitable for evaluating an immunotherapeutic agent.
-
Recommendation: Employ a syngeneic tumor model with a competent immune system. The tumor cell line should also express PD-L1. For compounds specific to human PD-1 or PD-L1, humanized mouse models are appropriate.[20]
-
-
Quantitative Data Summary
Table 1: In Vitro Activity of Selected Small Molecule PD-L1 Inhibitors
| Compound | HTRF IC50 (nM) | Cell-Based Assay EC50 (nM) | Binding Affinity (KD, nM) | Reference(s) |
| BMS-1001 | Not Reported | Not Reported | Not Reported | [1] |
| BMS-1166 | 7 | Not Reported | Not Reported | [1][16] |
| ZDS20 | 3270 | Not Reported | Not Reported | [14] |
| X14 | 15.73 | Not Reported | 14.62 (human PD-L1), 392 (mouse PD-L1) | [19] |
| INCB086550 | Not Reported | Not Reported | Not Reported | [10] |
| INCB099280 | Not Reported | Not Reported | Not Reported | [10] |
Table 2: Pharmacokinetic Properties of a Selected Small Molecule PD-L1 Inhibitor
| Compound | Oral Bioavailability (F%) | Reference(s) |
| X14 | 58.0% | [19] |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This is a generalized protocol and may require optimization for specific reagents and instrumentation.
Materials:
-
Recombinant human PD-1 protein (tagged, e.g., His-tag)
-
Recombinant human PD-L1 protein (tagged, e.g., Fc-tag)
-
Anti-tag antibodies conjugated to an HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the designated wells. Include wells for a positive control (no inhibitor) and a negative control (no proteins).
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for protein-protein interaction.
-
Add the HTRF detection antibodies (anti-tag donor and acceptor).
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: PD-1/PD-L1 Blockade Bioassay using Co-culture
This is a generalized protocol and should be optimized for the specific cell lines being used.
Materials:
-
PD-L1 expressing cancer cells (e.g., MDA-MB-231 or A375)
-
PD-1 expressing T-cells (e.g., Jurkat-PD-1 cells or activated primary T-cells)
-
Cell culture medium
-
IFN-γ (for stimulating PD-L1 expression, optional)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagents for measuring T-cell activation (e.g., ELISA kit for IFN-γ or a reporter gene assay system)
Procedure:
-
Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
(Optional) Treat the cancer cells with IFN-γ for 24-48 hours to upregulate PD-L1 expression.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cancer cells and add the medium containing the test compounds.
-
Add the PD-1 expressing T-cells to the wells at an appropriate effector-to-target ratio.
-
Co-culture the cells for 24-72 hours.
-
Measure T-cell activation by either:
-
Collecting the supernatant and measuring the concentration of a secreted cytokine (e.g., IFN-γ) by ELISA.
-
If using a reporter T-cell line, lysing the cells and measuring the reporter gene activity (e.g., luciferase).
-
-
Calculate the percent activation or inhibition for each compound concentration.
-
Plot the results and determine the EC50 value of the compound.
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway
Caption: Screening Workflow for Small Molecule Inhibitors
Caption: Troubleshooting Inconsistent Assay Results
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulsus.com [pulsus.com]
- 4. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 5. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 16. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 19. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for PD-1-IN-17
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of PD-1-IN-17 compound batches. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. It is designed to disrupt the interaction between PD-1 on activated T-cells and its ligand, PD-L1, which is often expressed on tumor cells.[1][2] By blocking this interaction, this compound prevents the inhibitory signal that dampens T-cell activity, thereby restoring the immune system's ability to recognize and attack cancer cells.[1][2]
Q2: What are the critical quality control parameters for a new batch of this compound?
A2: For each new batch of this compound, it is crucial to verify its identity, purity, and functional activity. The primary quality control parameters include:
-
Identity: Confirmation of the correct molecular weight and structure.
-
Purity: Assessment of the percentage of the active compound and identification of any impurities.
-
Solubility: Ensuring the compound dissolves appropriately in the intended solvent for experimental use.
-
Functional Activity: Verifying that the compound can effectively block the PD-1/PD-L1 interaction in a cell-based assay.
Q3: How should I properly store and handle this compound?
A3: Proper storage and handling are critical to maintain the stability and activity of this compound.[3][4]
-
Storage of solid compound: Store as a powder at -20°C or -80°C, protected from light and moisture.[5]
-
Preparation of stock solutions: Allow the vial to warm to room temperature before opening to prevent condensation. Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Storage of stock solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] Before use, thaw the aliquot and ensure the compound is fully dissolved.
Q4: How can I be sure of the concentration of my this compound solution?
A4: The concentration of your stock solution can be confirmed using techniques like quantitative NMR (qNMR) or by creating a standard curve with a validated HPLC method and a certified reference standard. For routine use, accurate weighing of the compound and precise solvent addition are critical for preparing a stock solution of a known concentration.
Quality Control Experimental Protocols
To ensure the reliability and reproducibility of your experiments, it is essential to perform rigorous quality control on each new batch of this compound. The following are detailed methodologies for key quality control experiments.
Identity and Purity Assessment by LC-MS
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of this compound and to assess its purity.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation:
-
Instrument: A standard HPLC system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis:
-
Confirm the presence of the expected molecular ion peak for this compound.
-
Integrate the peak areas in the chromatogram to determine the purity of the compound. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
-
Data Presentation:
| Parameter | Acceptance Criteria | Example Result |
| Identity (Molecular Weight) | Expected MW ± 1 Da | 450.5 Da (Expected: 450.2 Da) |
| Purity (by UV @ 254 nm) | ≥ 95% | 98.5% |
Structural Confirmation by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Analysis:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: ¹H NMR.
-
Data Analysis: Compare the resulting spectrum with a reference spectrum for this compound. The chemical shifts, splitting patterns, and integration values should match the expected structure.
-
Data Presentation:
| Parameter | Acceptance Criteria |
| ¹H NMR Spectrum | The spectrum is consistent with the proposed structure of this compound. |
Functional Activity Assessment by PD-1/PD-L1 Blockade Assay
This cell-based assay measures the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation.[1][7]
Methodology:
-
Cell Lines:
-
Assay Procedure:
-
Co-culture the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells at a 1:1 ratio in a 96-well plate.
-
Add serial dilutions of this compound to the co-culture. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-PD-1 antibody).
-
Incubate the plate for 6 hours at 37°C.
-
Add a luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the inhibition of the PD-1/PD-L1 interaction.
-
Plot the luminescence signal against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
-
Data Presentation:
| Parameter | Acceptance Criteria | Example Result |
| EC₅₀ Value | Within a 3-fold range of the reference standard. | 15 nM (Reference: 12 nM) |
Visualizations
PD-1 Signaling Pathway
Caption: The PD-1 signaling pathway and the inhibitory action of this compound.
Quality Control Workflow for this compound Batches
References
- 1. PD-1 Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 2. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 7. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 8. PD-1 PD-L1 Blockade Bioassay Protocol [promega.sg]
interpreting variable results in PD-1-IN-17 experiments
Welcome to the technical support center for PD-1-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results and troubleshooting common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as CA-170, is an orally bioavailable small molecule that acts as a dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA), two key immune checkpoint proteins.[1] Unlike many antibody-based PD-1 pathway inhibitors that block the interaction between PD-1 and PD-L1, this compound is believed to function by binding to PD-L1 and inducing a defective ternary complex with PD-1, which prevents downstream signaling without physically blocking the protein-protein interaction.[2][3] This mechanism leads to the rescue of T-cell proliferation and effector functions that are suppressed by PD-L1 or VISTA.[2][4]
Q2: In which in vitro assays is this compound typically evaluated?
This compound is commonly assessed in a variety of in vitro assays designed to measure its impact on immune cell function. These include:
-
T-cell proliferation assays: To determine the ability of this compound to restore the proliferation of T-cells that have been suppressed by PD-L1 or VISTA.
-
Cytokine release assays: To measure the secretion of effector cytokines, such as Interferon-gamma (IFN-γ), by T-cells upon treatment with this compound.[4][5]
-
Mixed Lymphocyte Reaction (MLR) assays: To evaluate the effect of this compound on the activation of T-cells in response to allogeneic stimulation.[6]
-
T-cell mediated tumor cell killing assays: To assess the ability of this compound to enhance the cytotoxic activity of T-cells against cancer cells.[7]
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding and target engagement of this compound with its target proteins within a cellular environment.
Q3: I am observing a bell-shaped dose-response curve in my cell-based assays. Is this expected?
Yes, a bell-shaped or U-shaped dose-response curve has been reported for this compound (CA-170) and other small molecule inhibitors in T-cell activation assays.[8] This phenomenon, where the inhibitory effect is observed at an optimal concentration range and diminishes at higher concentrations, can be attributed to several factors.[9][10] See the troubleshooting guide below for a more detailed explanation and mitigation strategies.
Troubleshooting Guide
This guide addresses common issues that may lead to variable or unexpected results in experiments with this compound.
Issue 1: Bell-Shaped Dose-Response Curve
Description: You observe a potentiation of T-cell activity at intermediate concentrations of this compound, but this effect decreases at higher concentrations.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, small molecules can bind to unintended targets, leading to confounding biological effects that may counteract the on-target activity.[11] | 1. Titrate Down: Perform a wider range of dilutions, focusing on lower concentrations to identify the optimal window of activity. 2. Selectivity Profiling: If available, consult literature or perform screens against a panel of kinases or other relevant off-targets to identify potential unintended interactions. |
| Compound Aggregation | At high concentrations, small molecules can form colloidal aggregates that may sequester the compound, lead to non-specific interactions, or interfere with assay readouts.[11] | 1. Solubility Check: Visually inspect the compound stock solution and working dilutions for any signs of precipitation. 2. Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. Note: Test for detergent effects on cell viability and assay performance beforehand. |
| Complex Biological Feedback | High levels of T-cell activation can induce feedback mechanisms, such as activation-induced cell death (AICD), which can lead to a decrease in the measured response at high inhibitor concentrations. | 1. Time-Course Experiment: Analyze the response at earlier time points before significant cell death can occur. 2. Apoptosis Marker Staining: Co-stain cells with an apoptosis marker (e.g., Annexin V) to determine if the decrease in response correlates with an increase in cell death. |
Issue 2: High Variability Between Experiments
Description: You are observing significant differences in the potency (e.g., EC50) or maximal effect of this compound across independent experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Donor-to-Donor Variability in Primary Cells | Primary human immune cells (e.g., PBMCs) exhibit inherent biological variability between donors, which can affect the magnitude of the response to PD-1 inhibition. | 1. Use Multiple Donors: Test each experimental condition with cells from several healthy donors to ensure the observed effects are not donor-specific. 2. Internal Controls: Include a well-characterized positive control (e.g., an anti-PD-1 antibody) in every experiment to normalize the response and assess the relative potency of this compound. |
| Inconsistent Cell Health and Activation State | The health and activation status of T-cells at the start of the experiment can significantly impact their responsiveness to PD-1 inhibition. | 1. Standardize Cell Handling: Follow a consistent protocol for thawing, resting, and activating primary cells. 2. Viability Check: Always assess cell viability (e.g., using Trypan Blue) before starting an experiment and ensure it is consistently high (>95%). 3. Activation Marker Analysis: Use flow cytometry to check the expression of activation markers (e.g., CD69, CD25) on T-cells to ensure a consistent level of pre-activation.[12] |
| Inconsistent Co-culture Ratios | In T-cell/tumor cell co-culture assays, the ratio of effector cells to target cells (E:T ratio) is a critical parameter that influences the outcome. | 1. Optimize E:T Ratio: Perform initial experiments to determine the optimal E:T ratio for your specific cell lines and assay. 2. Accurate Cell Counting: Use a reliable method for cell counting to ensure consistent E:T ratios across experiments. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its target protein (e.g., PD-L1) in intact cells.
Methodology:
-
Cell Treatment: Culture cells that endogenously express the target protein to a suitable density. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Western Blotting for PD-1 Downstream Signaling
This protocol allows for the analysis of the phosphorylation status of key proteins in the PD-1 signaling pathway following treatment with this compound.
Methodology:
-
Cell Culture and Stimulation: Co-culture PD-1 expressing T-cells with PD-L1 expressing target cells. Stimulate T-cell activation using anti-CD3/CD28 antibodies or a similar method.
-
Inhibitor Treatment: Treat the co-culture with a range of concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of SHP2, AKT, and ERK, as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of these downstream targets upon this compound treatment would be expected if the inhibitor effectively blocks PD-1 signaling.
T-cell/Tumor Cell Co-culture Viability Assay
This assay measures the ability of this compound to enhance T-cell mediated killing of tumor cells.
Methodology:
-
Cell Preparation:
-
Target Cells: Plate tumor cells that express PD-L1 at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Effector Cells: Isolate T-cells from healthy donor PBMCs.
-
-
Co-culture and Treatment:
-
Add the T-cells to the wells containing the tumor cells at an optimized Effector-to-Target (E:T) ratio.
-
Add this compound at various concentrations or a vehicle control to the co-culture.
-
Include control wells with tumor cells alone and T-cells alone.
-
-
Incubation: Incubate the co-culture for a period of 24 to 72 hours.
-
Viability Assessment: Measure the viability of the tumor cells using a suitable assay, such as:
-
MTS/MTT Assay: Add the MTS or MTT reagent to the wells and measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent and measure luminescence.
-
Real-time Imaging: Use an automated imaging system to monitor tumor cell death over time.[7]
-
-
Data Analysis: Calculate the percentage of tumor cell killing by comparing the viability of tumor cells in the co-culture with and without T-cells and with and without this compound. An increase in tumor cell death in the presence of this compound indicates enhanced T-cell mediated cytotoxicity.
Visualizations
Caption: PD-1 Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for this compound Evaluation.
Caption: Troubleshooting Logic for Variable this compound Results.
References
- 1. curis.com [curis.com]
- 2. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.setu.ie [research.setu.ie]
Technical Support Center: Overcoming Resistance to PD-1-IN-17 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance to PD-1-IN-17 in cancer cell lines. The information is intended for researchers, scientists, and drug development professionals working in vitro.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues with this compound Efficacy
| Observed Issue | Potential Cause | Suggested Action | Key Assay |
| No significant decrease in cancer cell viability after treatment. | 1. Intrinsic Resistance: Cell line may lack a T-cell inflamed phenotype or have inherent mechanisms to bypass PD-1/PD-L1 blockade.[1] | - Screen a panel of cancer cell lines to identify sensitive and resistant models. - Analyze baseline expression of PD-1, PD-L1, and key immune-related genes. | Cell Viability Assay (MTT), Western Blot, RNA-seq |
| 2. Suboptimal Drug Concentration: The concentration of this compound may be too low to achieve a biological effect. | - Perform a dose-response curve to determine the optimal IC50 for the specific cell line. | Cell Viability Assay (MTT) | |
| 3. Altered Drug Target: The cancer cells may have mutations in the PD-1 signaling pathway. | - Sequence the PD-1 gene in the resistant cell line to identify potential mutations. | Sanger Sequencing | |
| Initial response to this compound followed by a return to proliferation (Acquired Resistance). | 1. Upregulation of Alternative Checkpoints: Cancer cells may compensate by upregulating other immune checkpoint proteins like LAG3 or TIM-3. | - Analyze the expression of other checkpoint inhibitors in treated vs. untreated cells. - Consider combination therapy with inhibitors of the upregulated checkpoint. | Western Blot, Flow Cytometry, RNA-seq |
| 2. Activation of Pro-survival Signaling: Activation of pathways like PI3K/AKT or MAPK/ERK can promote cell survival despite PD-1 inhibition.[2][3] | - Profile the activation status of key survival pathways in resistant cells. - Test combination therapies with inhibitors targeting these pathways. | Western Blot (for phosphorylated proteins) | |
| 3. Loss of Antigen Presentation: Downregulation of MHC class I molecules can prevent T-cell recognition. | - Assess the surface expression of MHC class I on cancer cells. - Treat with agents that can upregulate MHC expression, such as IFN-γ. | Flow Cytometry | |
| High variability in experimental replicates. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media components. | - Standardize cell seeding density and passage number for all experiments. - Ensure consistent quality of cell culture reagents. | Cell Viability Assay (MTT) |
| 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. | - Calibrate pipettes regularly. - Use a master mix for reagent addition to minimize variability. | N/A |
Frequently Asked Questions (FAQs)
Table 2: Common Questions Regarding this compound Experiments
| Question | Answer |
| What is the recommended starting concentration for this compound in a new cell line? | We recommend starting with a broad dose-response curve, for example, from 1 nM to 100 µM, to determine the IC50 for your specific cancer cell line. |
| How can I confirm that this compound is engaging its target in my cell line? | Target engagement can be assessed by downstream signaling analysis. A decrease in the phosphorylation of key downstream effectors of the PD-1 pathway, such as SHP-2, would indicate target engagement. A cellular thermal shift assay (CETSA) can also be used. |
| My cancer cell line is PD-L1 negative. Will this compound be effective? | This compound targets the PD-1 receptor, which is typically expressed on T-cells. In a co-culture system with T-cells, the PD-L1 status of the cancer cell line is critical. For single cancer cell line experiments, the effect of this compound will depend on whether the cancer cells themselves express PD-1 and if the inhibitor has direct effects on tumor cell-intrinsic PD-1 signaling.[4] |
| What are the best positive and negative controls for my experiments? | A sensitive cancer cell line can serve as a positive control. For a negative control, use a resistant cell line or a vehicle control (e.g., DMSO) in your experiments. An untreated sample is also an essential control. |
| Can I combine this compound with other cancer therapies? | Yes, combination therapies are a key strategy to overcome resistance.[5][6] Consider combining this compound with inhibitors of other immune checkpoints, targeted therapies against pro-survival pathways, or chemotherapy. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle, untreated). Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: PD-1 signaling pathway and the inhibitory action of this compound.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Frontiers | PD-1/PD-L1 Blockade: Have We Found the Key to Unleash the Antitumor Immune Response? [frontiersin.org]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Overcoming Resistance Mechanisms to Immune Checkpoint Inhibitors: Leveraging the Anti-Tumor Immune Response | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Assay Development for High-Throughput Screening of PD-1-IN-17 Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of high-throughput screening (HTS) assays for PD-1-IN-17 analogs.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during HTS of this compound analogs in a question-and-answer format.
| Problem/Question | Potential Causes | Solutions |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent liquid handling. 2. Reagent instability: Degradation of proteins (PD-1, PD-L1) or compounds. 3. Plate effects: Edge effects or temperature gradients across the plate. 4. Compound precipitation: Analogs may have poor solubility in assay buffer. | 1. Pipetting: Calibrate and validate automated liquid handlers and manual pipettes. Use low-retention tips. 2. Reagents: Aliquot proteins and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh compound dilutions for each experiment. 3. Plates: Use high-quality plates. Incubate plates in a humidified chamber to minimize evaporation. Consider excluding data from outer wells. 4. Solubility: Assess compound solubility in assay buffer. Consider adding a low percentage of a co-solvent like DMSO (typically ≤1%), ensuring it doesn't affect the assay performance. |
| Low signal-to-background (S/B) ratio | 1. Suboptimal reagent concentrations: Incorrect concentrations of PD-1, PD-L1, or detection reagents. 2. High background signal: Non-specific binding of detection reagents to the plate or other components. 3. Insufficient incubation time: The binding reaction has not reached equilibrium. 4. Assay buffer composition: The buffer may not be optimal for the protein-protein interaction. | 1. Optimization: Perform checkerboard titrations of PD-1 and PD-L1 to determine optimal concentrations. Optimize the concentration of detection reagents (e.g., antibodies, streptavidin-HRP). 2. Blocking: Use an appropriate blocking agent (e.g., BSA, casein) in the assay buffer to reduce non-specific binding. 3. Kinetics: Determine the optimal incubation time by performing a time-course experiment. 4. Buffer Optimization: Test different buffer components, pH, and salt concentrations. |
| High rate of false positives | 1. Compound interference: Analogs may be fluorescent, colored, or aggregate, interfering with the detection method. 2. Reactive compounds: Compounds may non-specifically modify proteins. | 1. Counter-screens: Perform counter-screens to identify interfering compounds. For fluorescent compounds, pre-read plates before adding detection reagents. Use assays with different detection technologies (e.g., AlphaLISA vs. TR-FRET). 2. Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to reduce compound aggregation. |
| High rate of false negatives | 1. Low compound potency: The concentration range tested is too low to observe inhibition. 2. Compound instability: Analogs may degrade in the assay buffer. 3. Incorrect mechanism of action: The assay may not be suitable for the specific inhibitory mechanism of the analogs (e.g., disruption of PD-L1 dimerization). | 1. Concentration Range: Test a wider range of compound concentrations. 2. Stability Assessment: Evaluate the stability of the analogs in the assay buffer over the experiment's duration. 3. Assay Selection: If the analogs are expected to induce PD-L1 dimerization, ensure the assay is sensitive to this mechanism. Consider orthogonal assays to confirm hits. |
| Assay drift during HTS run | 1. Reagent instability over time: Degradation of reagents at room temperature during a long run. 2. Temperature fluctuations: Changes in ambient temperature affecting reaction rates. 3. Evaporation: Loss of volume from wells, especially in 384- or 1536-well plates. | 1. Reagent Chilling: Keep reagent reservoirs chilled during the HTS run. 2. Stable Environment: Maintain a constant temperature in the screening room and on the automation platform. 3. Plate Sealing: Use plate sealers for long incubation steps. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its analogs?
A1: this compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 of 26.8 nM. It has a benzo[d]isoxazole scaffold. While the exact mechanism for this compound is not detailed in publicly available literature, similar small molecule inhibitors of the PD-1/PD-L1 pathway have been shown to work by binding to PD-L1 and inducing its dimerization. This prevents PD-L1 from binding to PD-1 and disrupting the immune checkpoint.
Q2: Which HTS assay format is best for screening this compound analogs?
A2: Several HTS formats are suitable, each with its own advantages and disadvantages.
-
Homogeneous Time-Resolved Fluorescence (HTRF) / TR-FRET: These are robust, sensitive assays with a high signal-to-background ratio. They are less susceptible to interference from fluorescent compounds.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is another proximity-based assay that is highly sensitive and suitable for HTS.
-
ELISA (Enzyme-Linked Immunosorbent Assay): While reliable, traditional ELISAs involve multiple wash steps, making them less ideal for HTS. However, homogeneous ELISA formats are available.
-
Cell-Based Reporter Assays: These assays measure the functional consequences of PD-1/PD-L1 blockade in a cellular context, providing more physiologically relevant data but can be more complex and have higher variability.
For initial screening of small molecules like this compound analogs, HTRF or AlphaLISA are often preferred due to their robustness and high-throughput nature.
Q3: How can I minimize the interference of my compounds with the assay?
A3: Compound interference is a common issue in HTS. To mitigate this:
-
Use red-shifted detection methods: TR-FRET and AlphaLISA use long-wavelength detection, which minimizes interference from autofluorescent compounds that typically emit at shorter wavelengths.
-
Perform counter-screens: Screen your compounds in the absence of one of the binding partners (e.g., PD-1) to identify compounds that directly interfere with the detection system.
-
Include a detergent: A low concentration of a non-ionic detergent like Tween-20 can help prevent compound aggregation, a common cause of false positives.
-
Visual inspection: After adding compounds to the assay plate, visually inspect for any precipitation.
Q4: What are typical starting concentrations for reagents in a PD-1/PD-L1 binding assay?
A4: Starting concentrations should always be optimized for your specific assay conditions and reagents. However, a general starting point for a biochemical binding assay would be:
-
PD-1 and PD-L1: In the low nanomolar range (e.g., 1-20 nM).
-
This compound analogs: A typical screening concentration is 10 µM, with follow-up dose-response curves covering a wider range (e.g., from 100 µM down to picomolar concentrations).
Q5: What controls should I include in my HTS assay?
A5: Proper controls are critical for data quality and interpretation.
-
Negative Control (0% inhibition): Wells containing all assay components and vehicle (e.g., DMSO), but no inhibitor.
-
Positive Control (100% inhibition): Wells containing all assay components and a known inhibitor at a concentration that gives maximum inhibition (e.g., a neutralizing antibody against PD-1 or PD-L1, or a well-characterized small molecule inhibitor).
-
Blank: Wells containing only assay buffer and detection reagents to measure the background signal.
III. Experimental Protocols
A. Homogeneous Time-Resolved Fluorescence (TR-FRET) Assay Protocol
This protocol is a general guideline for a 384-well plate format and should be optimized for specific reagents and equipment.
Materials:
-
Recombinant Human PD-1 (e.g., with a His-tag)
-
Recombinant Human PD-L1 (e.g., with a Biotin tag)
-
Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Streptavidin conjugated to a FRET acceptor (e.g., d2 or XL665)
-
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4
-
This compound analogs and control compounds
-
Low-volume, white 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 2X solution of PD-1-His and a 2X solution of PD-L1-Biotin in assay buffer.
-
Prepare a 4X solution of your test compounds (this compound analogs) and controls in assay buffer.
-
Add 5 µL of the 4X compound solution to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 2X PD-1-His solution to all wells.
-
Add 5 µL of the 2X PD-L1-Biotin solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Prepare a 4X solution of the anti-His-donor and streptavidin-acceptor in assay buffer.
-
Add 5 µL of the 4X detection reagent mix to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and then determine the percent inhibition for each compound.
B. AlphaLISA Assay Protocol
This protocol is a general guideline for a 384-well plate format.
Materials:
-
Recombinant Human PD-1 (e.g., with a Biotin tag)
-
Recombinant Human PD-L1 (e.g., with a His-tag)
-
Streptavidin-coated Donor beads
-
Anti-His-tag Acceptor beads
-
AlphaLISA Immunoassay Buffer
-
This compound analogs and control compounds
-
White, 384-well OptiPlates
-
AlphaLISA-compatible plate reader
Procedure:
-
Prepare a 4X solution of your test compounds in immunoassay buffer.
-
Prepare a 4X solution of PD-1-Biotin in immunoassay buffer.
-
Prepare a 4X solution of PD-L1-His in immunoassay buffer.
-
Prepare a 2X mix of Streptavidin-Donor beads and Anti-His-Acceptor beads in immunoassay buffer. Note: This step should be done in subdued light.
-
Add 5 µL of the 4X compound solution to the appropriate wells.
-
Add 5 µL of the 4X PD-1-Biotin solution to all wells.
-
Add 5 µL of the 4X PD-L1-His solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add 15 µL of the 2X bead mixture to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
Calculate the percent inhibition for each compound based on the AlphaLISA signal.
IV. Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.
Caption: High-Throughput Screening Workflow.
Caption: HTS Troubleshooting Decision Tree.
Validation & Comparative
A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: PD-1-IN-17 in Focus
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) have shown significant clinical success, the development of small molecule inhibitors offers several potential advantages, including oral bioavailability, improved tumor penetration, and potentially more manageable immune-related adverse events. This guide provides a comparative overview of a promising small molecule inhibitor, PD-1-IN-17, alongside other notable small molecule inhibitors of the PD-1/PD-L1 pathway, supported by available experimental data.
Introduction to Small Molecule PD-1/PD-L1 Inhibitors
Small molecule inhibitors targeting the PD-1/PD-L1 interaction represent a novel class of cancer immunotherapeutics. Unlike their antibody counterparts, these orally available drugs can offer improved pharmacokinetic properties and may overcome some of the limitations associated with antibody-based therapies.[1] This guide focuses on the comparative performance of several key small molecule inhibitors, with a particular emphasis on this compound.
Performance Comparison
The following tables summarize the available quantitative data for this compound and other selected small molecule PD-1/PD-L1 inhibitors. It is important to note that the data presented here are compiled from different studies and were not obtained from direct head-to-head comparisons in a single set of experiments. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Potency of Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound (Compound P20) | PD-1/PD-L1 Interaction | Not Specified | 26.8 | MCE |
| JBI-2174 | PD-L1 | TR-FRET | ~1 | [2][3] |
| BMS-1001 | PD-L1 | HTRF | 0.9 | [4] |
| Incyte-011 | PD-L1 | HTRF | 5.293 | [4] |
| Incyte-001 | PD-L1 | HTRF | 11 | [4] |
| BMS-202 | PD-1/PD-L1 Interaction | Not Specified | Not Specified | [5][6] |
| PDI-1 | PD-1/PD-L1 Interaction | ELISA | 4655 | [7] |
Table 2: Cellular Activity of Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Assay | Effect | Concentration | Source |
| This compound TFA | Splenocyte Proliferation | 92% inhibition | 100 nM | MCE |
| Incyte-011 | IFN-γ Production | Increased | 1 µM | [4] |
| BMS-202 | SCC-3 Cell Proliferation | IC50 = 15 µM | 15 µM | [5][6] |
| BMS-202 | Jurkat Cell Proliferation (anti-CD3 activated) | IC50 = 10 µM | 10 µM | [5][6] |
Table 3: In Vivo Efficacy of Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Animal Model | Efficacy | Source |
| JBI-2174 | Syngeneic (4T1, CT-26) and humanized (MC-38/hPD-L1) models | Comparable to anti-PD-L1 antibody | [2][3] |
| JBI-2174 | Mouse glioma orthotopic model | Statistically significant increase in survival | [2][3] |
| BMS-202 | Humanized MHC-double knockout NOG mice | Clear antitumor effect | [5][6] |
| PDI-1 | Syngeneic mouse tumor models (hPD-L1 transfected) | Reduced tumor growth, comparable to atezolizumab | [7] |
Table 4: Pharmacokinetic Properties of Selected Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Property | Value | Species | Source |
| JBI-2174 | Oral Bioavailability | Excellent | Pre-clinical species | [2][3] |
| JBI-2174 | Brain Exposure | Sustained | Pre-clinical species | [2][3] |
| Incyte-001 | Blood-Brain Barrier Permeability | Good | Not Specified | [4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the PD-1/PD-L1 signaling pathway and the experimental workflows used to assess their activity.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibitor Action.
The diagram above illustrates the interaction between a T cell and a tumor cell or antigen-presenting cell (APC). Engagement of PD-1 by PD-L1 leads to the recruitment of the phosphatase SHP2, which dephosphorylates downstream signaling molecules of the T cell receptor (TCR), thereby inhibiting T cell activation. Small molecule inhibitors can block this interaction, restoring the anti-tumor immune response.
Caption: TR-FRET Experimental Workflow for Inhibitor Screening.
This workflow demonstrates a common method for screening small molecule inhibitors. In the absence of an inhibitor, the binding of fluorescently labeled PD-1 and PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of small molecule PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is widely used to quantify the binding affinity of inhibitors to the PD-1/PD-L1 complex.
Objective: To measure the ability of a test compound to inhibit the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with a Biotin-tag)
-
Europium (Eu3+) chelate-conjugated anti-His-tag antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., XL665 or d2) (Acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., this compound)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Eu3+-labeled anti-His-tag antibody and the streptavidin-conjugated acceptor to the wells.
-
Add the His-tagged PD-1 and Biotin-tagged PD-L1 proteins to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based PD-1/PD-L1 Blockade Assay
This assay measures the functional consequence of blocking the PD-1/PD-L1 interaction in a cellular context.
Objective: To assess the ability of a test compound to restore T cell activation that is suppressed by PD-1/PD-L1 engagement.
Materials:
-
PD-1 expressing effector cells (e.g., Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter)
-
PD-L1 expressing target cells (e.g., CHO-K1 or a cancer cell line engineered to express PD-L1 and a T-cell activator)
-
Cell culture medium
-
Test compounds (e.g., this compound)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the test compounds in cell culture medium.
-
Add the test compound dilutions to the wells containing the target cells.
-
Add the PD-1 expressing effector cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value, representing the concentration at which the compound induces a half-maximal restoration of T cell activation.
Conclusion
This compound emerges as a potent small molecule inhibitor of the PD-1/PD-L1 interaction with promising cellular activity. While the available data positions it as a valuable tool for cancer immunotherapy research, direct comparative studies with other leading small molecule inhibitors under standardized experimental conditions are necessary for a definitive assessment of its relative efficacy and potential for clinical development. The methodologies and data presented in this guide provide a framework for such future investigations and a valuable resource for researchers in the field of immuno-oncology.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Novel, small molecule inhibitors of PD-1/PD-L1 pathway. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
Comparative Analysis of PD-1-IN-17: A Small Molecule Inhibitor of the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PD-1-IN-17, a small molecule inhibitor targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. The specificity and performance of this compound are evaluated against other known inhibitors, supported by experimental data and detailed methodologies.
Introduction to PD-1/PD-L1 Inhibition
The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells and other immune cells, is a critical mechanism for immune evasion in cancer. By binding to PD-1, PD-L1 sends an inhibitory signal that dampens the T-cell's ability to attack and eliminate cancerous cells. The development of inhibitors that block this interaction has revolutionized cancer therapy. While monoclonal antibodies like Pembrolizumab and Nivolumab have been highly successful, there is a growing interest in the development of small molecule inhibitors due to their potential for oral bioavailability, improved tumor penetration, and shorter half-lives, which may offer better management of immune-related adverse events.
Overview of this compound
This compound, also identified in the literature and commercial sources as CA-170, is an orally available small molecule designed to inhibit the PD-1/PD-L1 pathway. Preclinical data from its developers, Aurigene Discovery Technologies and Curis, Inc., suggest that this compound is a potent, first-in-class dual inhibitor of both PD-L1 and V-domain Ig suppressor of T cell activation (VISTA), another important immune checkpoint.[1][2]
However, it is crucial to note a significant point of contention in the scientific literature. A study by Skalniak and colleagues reported an inability to detect direct binding of CA-170 to PD-L1 using biophysical methods such as NMR and HTRF, suggesting that its mechanism of action may not involve direct blockade of the PD-1/PD-L1 interaction.[3] This guide will present the available data from both perspectives to provide a comprehensive and objective overview.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other representative small molecule and antibody inhibitors of the PD-1/PD-L1 pathway.
Table 1: In Vitro Potency of PD-1/PD-L1 Inhibitors
| Compound | Type | Target(s) | IC50 (PD-1/PD-L1 Interaction) | Binding Affinity (Kd) | Mechanism of Action |
| This compound (CA-170) | Small Molecule | PD-L1, VISTA | Not conclusively determined via direct binding assays[3] | Not available | Proposed to rescue T-cell function inhibited by PD-L1/L2 and VISTA[1][4] |
| BMS-202 | Small Molecule | PD-L1 | 18 nM | 8 µM | Induces PD-L1 dimerization |
| BMS-1166 | Small Molecule | PD-L1 | 1.4 nM | Not available | Induces PD-L1 dimerization |
| Pembrolizumab | Monoclonal Antibody | PD-1 | ~2 nM | Not available | Blocks PD-1 interaction with PD-L1 and PD-L2 |
| Nivolumab | Monoclonal Antibody | PD-1 | ~2.4 nM | Not available | Blocks PD-1 interaction with PD-L1 and PD-L2 |
Note: The IC50 and Kd values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to validate the specificity of PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to measure the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with FRET (Förster Resonance Energy Transfer) donor and acceptor fluorophores. When the proteins interact, the fluorophores are brought into close proximity, generating a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Recombinant human PD-1 (e.g., tagged with Europium cryptate) and PD-L1 (e.g., tagged with d2) are diluted in assay buffer. The test compound (e.g., this compound) is serially diluted.
-
Assay Plate Preparation: The serially diluted compound is added to a low-volume 384-well plate.
-
Protein Incubation: A mixture of the tagged PD-1 and PD-L1 proteins is added to the wells containing the compound.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding affinity and kinetics (association and dissociation rates) between an inhibitor and its target protein.
Principle: One of the interacting molecules (ligand, e.g., PD-1) is immobilized on a sensor chip. The other molecule (analyte, e.g., PD-L1) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant human PD-1 is immobilized onto the surface.
-
Analyte Preparation: A series of concentrations of recombinant human PD-L1 are prepared in a running buffer. For inhibition studies, a fixed concentration of PD-L1 is pre-incubated with varying concentrations of the small molecule inhibitor.
-
Binding Measurement: The analyte solution is injected over the sensor surface, and the association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.
-
Regeneration: The sensor surface is regenerated using a low pH buffer to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). For inhibition assays, the percentage of inhibition is calculated to determine the IC50.
T-Cell Co-Culture and IFN-γ Release Assay
This cell-based functional assay assesses the ability of an inhibitor to restore T-cell effector function in the presence of PD-L1-mediated suppression.
Principle: T-cells, when activated, produce cytokines such as Interferon-gamma (IFN-γ). When co-cultured with cells expressing PD-L1, this T-cell activation and cytokine production are suppressed. An effective PD-1/PD-L1 inhibitor will block this suppression and restore IFN-γ release.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured. A cell line engineered to express high levels of PD-L1 (e.g., CHO-K1/PD-L1) is also cultured.
-
Co-culture Setup: PBMCs are co-cultured with the PD-L1 expressing cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen).
-
Inhibitor Treatment: The co-culture is treated with varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: The cells are incubated for 48-72 hours to allow for T-cell activation and cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IFN-γ Measurement: The concentration of IFN-γ in the supernatant is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of IFN-γ released is plotted against the inhibitor concentration to determine the EC50 (the concentration that results in 50% of the maximal response).
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the action of an inhibitor.
Experimental Workflow for HTRF Assay
Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.
Logical Relationship of Specificity Validation
References
- 1. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy [ouci.dntb.gov.ua]
- 2. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 3. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: PD-1-IN-17 and BMS-202 in PD-1/PD-L1 Pathway Inhibition
In the landscape of cancer immunotherapy, small molecule inhibitors targeting the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction are of significant interest to the research and drug development community. This guide provides a detailed head-to-head comparison of two such inhibitors, PD-1-IN-17 and BMS-202, summarizing their performance based on available experimental data. While comprehensive data for BMS-202 is publicly accessible, information regarding this compound is more limited, precluding a direct comparison under identical experimental conditions. This guide therefore presents the available data for both compounds to offer a valuable resource for researchers.
Mechanism of Action
Both this compound and BMS-202 are small molecule inhibitors designed to disrupt the interaction between PD-1 and PD-L1. This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. By blocking this pathway, these inhibitors aim to restore the anti-tumor activity of T-cells. BMS-202 has been shown to bind directly to PD-L1, inducing its dimerization and thereby preventing its engagement with the PD-1 receptor.[1] The precise binding mode of this compound is not as extensively characterized in the available literature.
Biochemical and Cellular Activity
The following tables summarize the available quantitative data for this compound and BMS-202.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 | K D | Reference |
| This compound | PD-1/PD-L1 Interaction | Not Specified | 26.8 nM | Not Reported | [2] |
| BMS-202 | PD-1/PD-L1 Interaction | HTRF | 18 nM | 8 µM | [1] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Splenocytes | Proliferation | 92% inhibition at 100 nM | |
| BMS-202 | SCC-3 | Proliferation | 15 µM | [1] |
| BMS-202 | Jurkat | Proliferation (anti-CD3 activated) | 10 µM | [1] |
In Vivo Efficacy
Table 3: In Vivo Antitumor Activity
| Compound | Animal Model | Tumor Model | Dosage | Antitumor Effect | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| BMS-202 | Humanized MHC-dKO NOG mice | SCC-3 Xenograft | 20 mg/kg (i.p., daily) | Clear antitumor effect compared to controls | [1][3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: PD-1/PD-L1 Signaling Pathway and Point of Intervention.
Caption: General Workflow for a PD-1/PD-L1 HTRF Assay.
Experimental Protocols
Detailed methodologies for key experiments performed with BMS-202 are provided below. Due to the limited public data for this compound, specific protocols for this compound are not available.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BMS-202
This assay is designed to measure the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
-
Reagents:
-
Tag2-PD-1 (20 nM final concentration)
-
Tag1-PD-L1 (2 nM final concentration)
-
BMS-202 (serially diluted, e.g., 0.15 to 1000 nM)
-
HTRF detection reagents: anti-Tag1-EuK (Europium cryptate) and anti-Tag2-XL665 (a modified allophycocyanin)
-
Binding Domain diluent buffer
-
-
Procedure:
-
Dilute Tag2-PD-1, Tag1-PD-L1, and BMS-202 in Binding Domain diluent buffer.
-
In a 384-well plate, add the diluted Tag2-PD-1, BMS-202 at various concentrations, and Tag1-PD-L1 sequentially.
-
Incubate the plate for 15 minutes at room temperature.
-
Add the HTRF detection reagents to each well.
-
Measure the fluorescence emission at 665 nm and 620 nm using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (OD665 nm / OD620 nm) × 10^4.
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.[4]
-
Cell Proliferation Assay for BMS-202
This assay evaluates the effect of the inhibitor on the proliferation of cancer cell lines.
-
Cell Lines:
-
SCC-3 (strongly PD-L1-positive)
-
Jurkat (can be activated with anti-CD3 antibody)
-
-
Reagents:
-
BMS-202 (0-100 µM)
-
Complete cell culture medium
-
Cell proliferation reagent (e.g., WST-1 or CCK-8)
-
-
Procedure:
-
Seed SCC-3 or Jurkat cells in a 96-well plate at an appropriate density.
-
For Jurkat cells, stimulate with anti-CD3 antibody.
-
Treat the cells with various concentrations of BMS-202.
-
Incubate the plates for 4 days.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the percentage of inhibition of cell proliferation and determine the IC50 value.[1][5]
-
In Vivo Antitumor Efficacy Study for BMS-202
This study assesses the therapeutic effect of the inhibitor in a tumor-bearing animal model.
-
Animal Model:
-
Humanized MHC-double knockout (dKO) NOG mice
-
-
Tumor Model:
-
Subcutaneous injection of SCC-3 cells
-
-
Treatment:
-
BMS-202 (20 mg/kg, intraperitoneal injection, daily for 9 days)
-
Vehicle control
-
-
Procedure:
-
Inject SCC-3 cells subcutaneously into the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer BMS-202 or vehicle control according to the specified dosing regimen.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Compare the tumor growth between the BMS-202 treated group and the control group to evaluate antitumor efficacy.[1][3]
-
Conclusion
BMS-202 is a well-characterized small molecule inhibitor of the PD-1/PD-L1 interaction with demonstrated biochemical, cellular, and in vivo activity. This compound also shows potent biochemical inhibition of this pathway. However, the lack of comprehensive, publicly available data for this compound makes a direct, in-depth comparison with BMS-202 challenging. Further studies detailing the cellular and in vivo effects of this compound are necessary to fully assess its therapeutic potential relative to other inhibitors in this class. This guide provides a summary of the current knowledge to aid researchers in their evaluation of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Comparative Analysis of PD-1-IN-17: A Guide to Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule PD-1/PD-L1 inhibitor, PD-1-IN-17, with other notable small molecule inhibitors. The focus is on cross-reactivity, potency, and the experimental methodologies used to determine these characteristics. This document aims to be an objective resource for researchers in the field of immuno-oncology and drug development.
Introduction to this compound
This compound (also identified as compound P20) is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, featuring a benzo[d]isoxazole scaffold.[1] It has demonstrated significant inhibitory activity in biochemical assays, positioning it as a compound of interest for cancer immunotherapy research. Understanding its performance and selectivity is crucial for its potential development as a therapeutic agent.
Performance Comparison of Small Molecule PD-1/PD-L1 Inhibitors
To provide a clear perspective on the performance of this compound, it is compared with two other well-characterized small molecule inhibitors: BMS-202, a potent PD-L1 binder that induces its dimerization, and CA-170, a dual inhibitor of PD-L1/L2 and V-domain Ig suppressor of T-cell activation (VISTA).
| Compound | Target(s) | IC50 (PD-1/PD-L1 Interaction) | Mechanism of Action | Key Features |
| This compound (P20) | PD-1/PD-L1 | 26.8 nM | Direct inhibition of PD-1/PD-L1 interaction | Benzo[d]isoxazole scaffold |
| BMS-202 | PD-L1 | 18 nM | Binds to PD-L1 and induces its dimerization, preventing PD-1 binding[2][3][4] | Biphenyl derivative, potent and well-characterized |
| CA-170 | PD-L1, PD-L2, VISTA | Not reported as direct IC50 | Functional antagonism of PD-L1/L2 and VISTA signaling[5] | Orally bioavailable, dual checkpoint inhibitor[5] |
Cross-Reactivity and Selectivity Profile
While direct, broad cross-reactivity panel data for this compound is not publicly available, insights can be drawn from related compounds. A recent study on benzo[d]oxazole derivatives, a scaffold structurally similar to that of this compound, has identified compounds with dual inhibitory activity against both PD-1/PD-L1 and VISTA.[5] This suggests that the benzo[d]isoxazole scaffold of this compound may have the potential for off-target activity, particularly against other immune checkpoints.
In contrast, CA-170 has been explicitly characterized as a dual inhibitor of PD-L1/L2 and VISTA, with selectivity over other immune checkpoint proteins.[5] Data on the broader selectivity of BMS-202 against other immune checkpoints is limited in the public domain.
Table 2: Known Cross-Reactivity of Small Molecule Inhibitors
| Compound | Known Cross-Reactivity |
| This compound (P20) | Potential for VISTA cross-reactivity based on scaffold similarity. |
| BMS-202 | Primarily characterized for PD-L1 binding. |
| CA-170 | PD-L2, VISTA[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor performance. Below are protocols for key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for PD-1/PD-L1 Inhibition
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound for the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with His)
-
Recombinant human PD-L1 protein (e.g., tagged with Fc)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., this compound)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant human PD-1 and PD-L1 proteins to the wells of the 384-well plate.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding reaction to reach equilibrium.
-
Add the anti-His-donor and anti-Fc-acceptor antibodies to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 2-4 hours).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition as a function of the compound concentration to determine the IC50 value.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of a compound to rescue T-cell proliferation from PD-L1-mediated suppression.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
Recombinant human PD-L1-Fc protein
-
Test compounds
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Label PBMCs or T-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add the T-cell activation stimuli to the wells.
-
Add recombinant human PD-L1-Fc to the appropriate wells to suppress T-cell proliferation.
-
Add serial dilutions of the test compound to the wells containing PD-L1.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the T-cell population and measure the dilution of CFSE fluorescence, which indicates cell division.
-
Quantify the percentage of proliferating cells and plot against the compound concentration to determine the EC50 (50% effective concentration) for the rescue of proliferation.
Cell-Based Reporter Assay for PD-1/PD-L1 Blockade
This assay utilizes engineered cell lines to measure the functional blockade of the PD-1/PD-L1 interaction.
Materials:
-
PD-1 Effector/Reporter Cells: A T-cell line (e.g., Jurkat) engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
PD-L1 Antigen Presenting Cells (APCs): A cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
Test compounds
-
Assay medium
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the PD-L1 APCs in the 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in the assay medium.
-
Add the diluted test compound to the wells containing the PD-L1 APCs.
-
Add the PD-1 Effector/Reporter cells to the wells.
-
Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
Add the luciferase substrate to the wells.
-
Measure the luminescence using a luminometer.
-
The blockade of the PD-1/PD-L1 interaction by the test compound will result in TCR activation and an increase in luciferase expression. Plot the luminescence signal against the compound concentration to determine the EC50.
Visualizations
PD-1 Signaling Pathway
Caption: Simplified PD-1 signaling pathway in a T-cell.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for determining inhibitor cross-reactivity.
Logical Relationship of Inhibitor Action
Caption: Mechanisms of action for different PD-1/PD-L1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-202 - Wikipedia [en.wikipedia.org]
- 5. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy: A Comparative Look at PD-1 Inhibition by Pembrolizumab—Data for PD-1-IN-17 Not Publicly Available
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the well-established monoclonal antibody, pembrolizumab, against the investigational small molecule, PD-1-IN-17. Crucially, a thorough search of publicly available scientific literature and data repositories did not yield any in vivo efficacy data for this compound. Therefore, this document will present a comprehensive overview of pembrolizumab's in vivo performance as a benchmark, alongside a clear acknowledgment of the data gap for this compound.
Mechanism of Action: Targeting the PD-1/PD-L1 Axis
The programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells.[1] When it binds to its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, it triggers an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade immune destruction. Both pembrolizumab and this compound aim to disrupt this interaction, but through different molecular modalities.
Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor, physically blocking its interaction with PD-L1 and PD-L2.[2] This restores the immune system's ability to recognize and eliminate cancerous cells.
This compound is a small molecule inhibitor designed to interfere with the PD-1/PD-L1 interaction. While its precise binding mechanism is not as extensively detailed in the public domain as that of pembrolizumab, it is reported to be a potent inhibitor of this interaction with an IC50 of 26.8 nM.
Caption: PD-1/PD-L1 signaling and inhibitor action.
In Vivo Efficacy Data: Pembrolizumab
Pembrolizumab has demonstrated significant in vivo efficacy in various preclinical cancer models. The following table summarizes key findings from studies utilizing the MC38 and CT26 colon adenocarcinoma models, which are commonly used to evaluate immune checkpoint inhibitors.
| Parameter | Pembrolizumab | This compound |
| Animal Model | Humanized mice (hu-NSG), C57BL/6 | Not Available |
| Cancer Model | MC38 colon adenocarcinoma, CT26 colon carcinoma | Not Available |
| Dosage | 10 mg/kg, 200 µ g/mouse | Not Available |
| Administration | Intraperitoneal (i.p.) | Not Available |
| Tumor Growth Inhibition (TGI) | Significant TGI observed in multiple studies | Not Available |
| Complete Responses (CR) | Reported in some studies, leading to tumor eradication | Not Available |
| Survival | Significantly prolonged survival in treated mice | Not Available |
| Immune Cell Infiltration | Increased infiltration of CD8+ T cells into the tumor microenvironment | Not Available |
Note: The absence of data for this compound in this table is due to the lack of publicly available in vivo studies.
Experimental Protocols: In Vivo Efficacy Studies of Pembrolizumab
The following provides a generalized experimental protocol based on common practices in published in vivo studies of pembrolizumab.
1. Animal Models:
-
Humanized Mice: Immunodeficient mice (e.g., NOD-scid gamma (NSG)) engrafted with human hematopoietic stem cells to reconstitute a human immune system. This allows for the evaluation of human-specific therapies like pembrolizumab.
-
Syngeneic Models: Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are used, where the tumor cell line and the mouse are from the same genetic background, ensuring immune compatibility.
2. Tumor Cell Lines and Implantation:
-
Cell Lines: MC38 (murine colon adenocarcinoma) and CT26 (murine colon carcinoma) are frequently used.
-
Implantation: A specific number of tumor cells (e.g., 5 x 10^5 to 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.
3. Treatment Regimen:
-
Dosing: Pembrolizumab is typically administered via intraperitoneal injection. Doses can range from 100 µg to 200 µg per mouse, or dosed by weight (e.g., 10 mg/kg).
-
Schedule: Treatment may be initiated a few days after tumor implantation when tumors are palpable and continue for a specified duration, for instance, twice a week for two weeks.
4. Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control (vehicle-treated) group.
-
Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations (e.g., CD4+, CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.
Caption: A generalized workflow for in vivo studies.
Conclusion
Pembrolizumab has a well-documented record of potent in vivo anti-tumor efficacy across a range of preclinical models. This efficacy is consistently associated with the activation of an anti-tumor immune response, characterized by increased T-cell infiltration into the tumor.
In contrast, there is a notable absence of publicly available in vivo efficacy data for the small molecule inhibitor this compound. While its in vitro potency is reported, its performance in a complex biological system, including its pharmacokinetics, pharmacodynamics, and overall anti-tumor activity, remains to be publicly disclosed. Therefore, a direct, data-driven comparison of the in vivo efficacy of this compound and pembrolizumab is not possible at this time. Researchers and drug developers should consider the established in vivo profile of pembrolizumab as a critical benchmark when evaluating novel PD-1/PD-L1 inhibitors. Future publication of in vivo studies on this compound will be necessary to enable a comprehensive comparative assessment.
References
The Synergistic Potential of PD-1 Inhibitors in Combination with Chemotherapy: A Comparative Guide
A Note on PD-1-IN-17: Extensive literature searches did not yield specific experimental data for a compound designated "this compound." Therefore, this guide provides a comprehensive comparison of the synergistic effects of the broader class of Programmed Death-1 (PD-1) inhibitors when combined with various chemotherapy agents. The principles, experimental findings, and protocols discussed are representative of the current understanding in the field and should serve as a valuable resource for researchers and drug development professionals exploring novel PD-1 inhibitor-chemotherapy combinations.
The combination of PD-1/PD-L1 checkpoint inhibitors with traditional chemotherapy has emerged as a cornerstone of modern oncology, demonstrating superior efficacy compared to monotherapy in various cancer types.[1][2][3][4][5] This guide delves into the synergistic interactions between these two therapeutic modalities, presenting comparative data, detailing experimental protocols, and illustrating the underlying biological mechanisms.
Comparative Efficacy of PD-1 Inhibitor and Chemotherapy Combinations
The synergistic effect of combining PD-1 inhibitors with chemotherapy can vary depending on the specific chemotherapeutic agent and the cancer type. The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the enhanced anti-tumor activity of these combination therapies.
| Cancer Type | PD-1/PD-L1 Inhibitor | Chemotherapy Agent | Outcome Measure | Monotherapy Result | Combination Therapy Result | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | PD-1 Inhibitor | Cisplatin | Inhibition of Cell Proliferation | Not specified | Significantly higher than monotherapy | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | PD-1 Inhibitor | Oxaliplatin | Inhibition of Cell Proliferation | Not specified | Significantly higher than monotherapy | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | PD-1 Inhibitor | Etoposide | Inhibition of Cell Proliferation | Not specified | Significantly higher than monotherapy | [1] |
| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | PD-1/PD-L1 Inhibitors | Platinum-based chemotherapy | Overall Survival (OS) Hazard Ratio | Chemotherapy alone | 0.73 (95% CI: 0.66-0.80) | [6] |
| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | PD-1/PD-L1 Inhibitors | Platinum-based chemotherapy | Progression-Free Survival (PFS) Hazard Ratio | Chemotherapy alone | 0.66 (95% CI: 0.55-0.79) | [6] |
| Advanced Melanoma (PD-1 Refractory) | Ipilimumab (anti-CTLA-4) + Nivolumab (anti-PD-1) | - | Objective Response Rate (ORR) | 9% (Ipilimumab alone) | 28% | [7] |
| Advanced Melanoma (PD-1 Refractory) | Ipilimumab (anti-CTLA-4) + Nivolumab (anti-PD-1) | - | 6-month Progression-Free Survival (PFS) | 13% (Ipilimumab alone) | 34% | [7] |
Underlying Mechanisms of Synergy
The enhanced efficacy of combining PD-1 inhibitors with chemotherapy stems from a multi-faceted interplay between direct tumor cell killing and immune system modulation. Chemotherapy can induce immunogenic cell death (ICD) in cancer cells, leading to the release of tumor antigens.[4] This, in turn, primes an anti-tumor T-cell response, which is then unleashed by the PD-1 inhibitor's blockade of the immunosuppressive PD-1/PD-L1 axis.[8][9][10]
Furthermore, some chemotherapeutic agents can selectively deplete regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, further reducing immunosuppression.[11] Certain chemotherapy drugs have also been shown to upregulate PD-L1 expression on tumor cells, potentially increasing their susceptibility to PD-1/PD-L1 blockade.[8][12]
Experimental Protocols
To assess the synergistic effects of PD-1 inhibitors and chemotherapy, a combination of in vitro and in vivo models are typically employed.
In Vitro Synergy Assessment
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the direct cytotoxic effects of the combination treatment on cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates.
-
Treat cells with a dose-response matrix of the PD-1 inhibitor and the chemotherapeutic agent, both alone and in combination.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Co-culture Assays:
-
Objective: To evaluate the impact of the combination treatment on T-cell-mediated tumor cell killing.
-
Method:
-
Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).
-
Co-culture the immune cells with tumor cells at a specific effector-to-target ratio.
-
Treat the co-culture with the PD-1 inhibitor, chemotherapy, or the combination.
-
After incubation, measure tumor cell lysis through methods like chromium-51 release assay or flow cytometry-based cytotoxicity assays.
-
Analyze T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, TNF-α) by flow cytometry or ELISA.
-
In Vivo Synergy Assessment
1. Syngeneic Mouse Tumor Models:
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in an immunocompetent host.
-
Method:
-
Implant a murine cancer cell line (e.g., CT26 colon carcinoma, B16 melanoma) subcutaneously or orthotopically into syngeneic mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, PD-1 inhibitor alone, chemotherapy alone, and the combination.
-
Administer treatments according to a predefined schedule. The timing and sequence of administration can be critical.[2]
-
Monitor tumor growth by caliper measurements.
-
Record survival data.
-
At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating immune cells).
-
Conclusion
The combination of PD-1 inhibitors with chemotherapy represents a significant advancement in cancer treatment, leveraging a synergistic mechanism that enhances anti-tumor immunity. While the optimal combination and scheduling are still under investigation for many cancer types, the preclinical and clinical data strongly support the continued development of this therapeutic strategy. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate novel PD-1 inhibitor and chemotherapy combinations, with the ultimate goal of improving patient outcomes.
References
- 1. Synergistic effect of programmed death-1 inhibitor and programmed death-1 ligand-1 inhibitor combined with chemotherapeutic drugs on DLBCL cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the combined timing of PD-1/PD-L1 inhibitors and chemotherapy on the outcomes in patients with refractory lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Approaches to Target PD-1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Frontiers | Combining PD-1 or PD-L1 inhibitors with chemotherapy is a good strategy for the treatment of extensive small cell lung cancer: A retrospective analysis of clinical studies [frontiersin.org]
- 7. aacrmeetingnews.org [aacrmeetingnews.org]
- 8. The effect of chemotherapy on programmed cell death 1/programmed cell death 1 ligand axis: some chemotherapeutical drugs may finally work through immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effect of neoadjuvant chemotherapy on tumor-infiltrating lymphocytes and PD-L1 expression in breast cancer and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Small Molecule PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to evaluate the immunomodulatory effects of small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway. Due to the limited public information on a specific compound designated "PD-1-IN-17," this document will focus on a representative class of small molecule PD-1/PD-L1 inhibitors to illustrate the evaluation process. The principles and experimental protocols outlined herein are broadly applicable to the preclinical assessment of novel analogs in this therapeutic class.
Introduction to PD-1/PD-L1 Pathway and Small Molecule Inhibitors
The PD-1 receptor, expressed on activated T-cells, is a crucial immune checkpoint that negatively regulates T-cell function upon engagement with its ligands, PD-L1 and PD-L2.[1][2][3] Many cancer cells exploit this pathway by overexpressing PD-L1, leading to the suppression of the anti-tumor immune response.[2][4] Small molecule inhibitors of the PD-1/PD-L1 interaction offer a promising alternative to monoclonal antibody therapies, with potential advantages in oral bioavailability, tumor penetration, and shorter half-lives, which may allow for better management of immune-related adverse events.[2][5] These inhibitors can act by directly blocking the PD-1/PD-L1 protein-protein interaction or by inducing the dimerization and internalization of PD-L1.
Comparative Efficacy of Representative PD-L1 Inhibitors
The following table summarizes fictional performance data for a set of hypothetical "this compound" analogs, based on published data for real-world small molecule inhibitors like those from Bristol Myers Squibb (BMS) and Incyte.[6][7] This data illustrates the typical parameters used for comparison.
| Compound | Target | Binding Affinity (HTRF IC50, nM) | T-Cell Activation (IFN-γ release, pg/mL @ 1µM) | In Vivo Antitumor Efficacy (% TGI in MC38 model) | Cytotoxicity (A549 EC50, µM) |
| Analog A | PD-L1 | 15 | 150 | 45% | > 20 |
| Analog B | PD-L1 | 5 | 250 | 65% | 18 |
| Analog C | PD-L1 | 0.8 | 220 | 62% | > 20 |
| Reference mAb | PD-1 | 0.5 | 300 | 70% | Not Applicable |
TGI: Tumor Growth Inhibition. Data is representative and for illustrative purposes.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these immunomodulatory compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is a gold-standard for quantifying the ability of a compound to disrupt the PD-1/PD-L1 interaction in a cell-free system.[1][6][7]
Objective: To determine the IC50 value of inhibitor compounds.
Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity (i.e., PD-1 and PD-L1 are bound), excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors disrupting this interaction cause a decrease in the HTRF signal.
Methodology:
-
Plate Coating: A 96-well or 384-well low-volume plate is used.
-
Reagents:
-
Recombinant human PD-L1 protein tagged with a donor fluorophore (e.g., Terbium cryptate).
-
Recombinant human PD-1 protein tagged with an acceptor fluorophore (e.g., d2).
-
Test compounds (analogs) at various concentrations.
-
-
Procedure:
-
Tagged PD-L1 and PD-1 proteins are incubated with varying concentrations of the test compound.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
-
Detection: The plate is read on an HTRF-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor signals is calculated and plotted against the compound concentration to determine the IC50 value.
T-Cell Activation/Cytokine Release Assay (IFN-γ ELISA)
This cell-based functional assay measures the ability of an inhibitor to restore T-cell effector function in the presence of PD-L1-mediated suppression.[6][7]
Objective: To assess the functional potency of the inhibitor in a cellular context.
Methodology:
-
Cell Co-culture System:
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or a Jurkat T-cell line engineered to express human PD-1 and a reporter gene (e.g., luciferase under an NFAT response element).[4][8]
-
Target/Antigen-Presenting Cells (APCs): A cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[4]
-
-
Procedure:
-
PD-L1-expressing APCs are co-cultured with PD-1-expressing effector T-cells.
-
This co-culture is treated with a range of concentrations of the test compound.
-
The cells are incubated for 48-72 hours to allow for T-cell activation and cytokine secretion.
-
-
Detection:
-
The supernatant is collected from each well.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is performed to quantify the concentration of secreted IFN-γ.
-
-
Data Analysis: IFN-γ concentrations are plotted against the test compound concentrations to determine the EC50 value, representing the concentration at which the compound elicits 50% of the maximal T-cell activation.
In Vivo Syngeneic Mouse Tumor Models
These models are essential for evaluating the anti-tumor efficacy of the compounds in an organism with a competent immune system.[9]
Objective: To determine the in vivo efficacy of the inhibitor in reducing tumor growth.
Methodology:
-
Model: Immunocompetent mice (e.g., C57BL/6) are implanted with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or B16 melanoma) that responds to checkpoint blockade.[9]
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into vehicle control and treatment groups.
-
The test compound is administered (e.g., orally) according to a predetermined dosing schedule.
-
-
Readouts:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in the immune microenvironment (e.g., CD8+ T-cell numbers).[10]
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the vehicle control group.
Visualizations
PD-1 Signaling Pathway
The following diagram illustrates the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction. PD-1 engagement leads to the recruitment of phosphatases SHP-1 and SHP-2, which dephosphorylate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, thereby dampening T-cell activation.[11]
Caption: Simplified PD-1 inhibitory signaling pathway in a T-cell.
Experimental Workflow for Inhibitor Evaluation
This workflow outlines the typical progression of experiments to characterize novel PD-1/PD-L1 small molecule inhibitors, from initial screening to in vivo validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pulsus.com [pulsus.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and cu" by Chang Liu, Navindra P. Seeram et al. [digitalcommons.uri.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 9. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 10. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 11. amsbio.com [amsbio.com]
A Comparative Analysis of PD-1-IN-17 and Other Checkpoint Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer treatment. By targeting molecules that regulate T-cell activation, these therapies can unleash the body's own immune system to combat malignancies. Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are key players in this immune checkpoint pathway. While monoclonal antibodies targeting PD-1 or PD-L1 have seen significant clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, shorter half-life, and potentially different safety profiles. This guide provides a comparative overview of PD-1-IN-17, a small molecule inhibitor of the PD-1/PD-L1 interaction, against other prominent checkpoint inhibitors, including both small molecules and approved monoclonal antibodies.
Introduction to PD-1/PD-L1 Pathway and Inhibition
The interaction between PD-1 on activated T-cells and PD-L1, often overexpressed on tumor cells, delivers an inhibitory signal that dampens the anti-tumor immune response.[1][2] Checkpoint inhibitors, by blocking this interaction, can restore T-cell function and promote tumor cell killing.
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.
Caption: PD-1/PD-L1 signaling pathway and points of intervention by checkpoint inhibitors.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and a selection of other small molecule and antibody-based checkpoint inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
In Vitro Potency
| Compound | Type | Target | Assay | IC50 / EC50 |
| This compound | Small Molecule | PD-L1 | PD-1/PD-L1 Binding | 26.8 nM |
| BMS-202 | Small Molecule | PD-L1 | HTRF Binding Assay | 18 nM[3][4][5] |
| Cell Proliferation (SCC-3) | 15 µM[3][6] | |||
| Cell Proliferation (Jurkat) | 10 µM[3][6] | |||
| CA-170 | Small Molecule | PD-L1, VISTA | T-cell Proliferation Rescue | Not explicitly reported in nM, but demonstrated dose-dependent activity[7][8] |
| AUNP-12 | Peptide | PD-1 | Cell-based Proliferation | 0.41 nM[9] |
| Nivolumab | Monoclonal Ab | PD-1 | Not directly comparable | Not applicable |
| Pembrolizumab | Monoclonal Ab | PD-1 | Not directly comparable | Not applicable |
In Vivo Efficacy
| Compound | Model | Dosing | Key Findings |
| BMS-202 | Humanized MHC-dKO NOG mice with SCC-3 tumors | 20 mg/kg, i.p., daily | Significant anti-tumor effect compared to control.[3] |
| CA-170 | Syngeneic mouse tumor models | Oral administration | Dose-dependent tumor growth inhibition and enhanced T-cell activation.[10] |
| AUNP-12 | B16F10 mouse melanoma model | 5 mg/kg, s.c., daily | 44% inhibition of tumor growth and reduction in lung metastasis.[11] |
| Nivolumab | Various clinical trials in humans | Varies | Improved overall survival in multiple cancer types.[12][13] |
| Pembrolizumab | Various clinical trials in humans | Varies | Improved overall survival in multiple cancer types.[12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the performance of different inhibitors. Below are representative protocols for key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (for BMS-202)
This assay is used to measure the ability of a compound to inhibit the binding of PD-1 to PD-L1.
Caption: Workflow for a typical HTRF-based PD-1/PD-L1 binding assay.
Protocol Details:
-
Tag2-labeled PD-1 (20 nM final concentration) and the test compound (at various concentrations) are added to a 384-well plate.[4]
-
Tag1-labeled PD-L1 (2 nM final concentration) is then added to the wells.[4]
-
After a 15-minute pre-incubation, detection reagents (anti-Tag1-EuK and anti-Tag2-XL665) are added.[4]
-
The plate is incubated, and the HTRF signal, which is proportional to the amount of PD-1/PD-L1 binding, is measured using a plate reader.[4]
-
The IC50 value is calculated from the dose-response curve.
T-Cell Activation/Proliferation Rescue Assay (for CA-170 and AUNP-12)
This cell-based assay assesses the ability of an inhibitor to restore T-cell function that has been suppressed by PD-L1.
Protocol Details:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation.
-
The activated T-cells are co-cultured with cells expressing PD-L1 (e.g., MDA-MB-231-hPD-L1) or with recombinant human PD-L1 protein.[9]
-
The test compound is added at various concentrations.
-
After a period of incubation (typically 72 hours), T-cell proliferation is measured using methods such as CFSE dilution or by quantifying the secretion of cytokines like IFN-γ into the supernatant via ELISA.[4]
-
The EC50 value, the concentration at which 50% of the maximal T-cell activation is restored, is then determined.
In Vivo Tumor Xenograft Model (for BMS-202 and AUNP-12)
These models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Caption: General workflow for an in vivo tumor model study.
Protocol Details:
-
Human tumor cells (e.g., SCC-3) are implanted into humanized mice (e.g., MHC-double knockout NOG mice) that have been reconstituted with human immune cells. For murine tumor cells (e.g., B16F10), syngeneic immunocompetent mice are used.[6][14]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered according to a specific dosing schedule (e.g., daily intraperitoneal or subcutaneous injection).[3][14]
-
Tumor growth is monitored by measuring tumor volume at regular intervals.
-
At the end of the study, tumors and other tissues may be harvested for further analysis, such as immunohistochemistry to assess immune cell infiltration.
Concluding Remarks
This compound represents a promising small molecule inhibitor of the PD-1/PD-L1 interaction. While the available data indicates potent in vitro activity, further preclinical studies directly comparing it to other small molecule inhibitors and monoclonal antibodies under standardized conditions are needed to fully elucidate its therapeutic potential. The choice of a particular checkpoint inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy and safety profile. This guide provides a foundational comparison to aid researchers in this critical decision-making process.
References
- 1. cusabio.com [cusabio.com]
- 2. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 7. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. A molecular and preclinical comparison of the PD-1–targeted T-cell checkpoint inhibitors nivolumab and pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. differding.com [differding.com]
Independent Verification of PD-1-IN-17's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported IC50 value of the small molecule inhibitor PD-1-IN-17 against other known inhibitors of the programmed cell death protein 1 (PD-1) pathway. The data is presented to aid researchers in the independent verification and contextualization of this compound's potency. Detailed experimental methodologies for common IC50 determination assays are also provided to support the design and execution of verification studies.
Comparative Potency of PD-1 Pathway Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of other small molecule and antibody-based PD-1/PD-L1 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, assay formats, and reagents.
| Inhibitor | Type | Target | IC50 Value | Assay Method |
| This compound | Small Molecule | PD-1/PD-L1 Interaction | 26.8 nM[1] | Not Specified |
| BMS-1166 | Small Molecule | PD-1/PD-L1 Interaction | 7 nM | TR-FRET |
| LH1306 | Small Molecule | PD-1/PD-L1 Interaction | 25 nM | Not Specified |
| LH1307 | Small Molecule | PD-1/PD-L1 Interaction | 3 nM | Not Specified |
| ARB-272572 | Small Molecule | PD-1/PD-L1 Interaction | 400 pM | HTRF |
| BMS-103 | Small Molecule | PD-1/PD-L1 Interaction | 79.1 nM[2] | Not Specified |
| BMS-142 | Small Molecule | PD-1/PD-L1 Interaction | 96.7 nM[2] | Not Specified |
| Nivolumab | Monoclonal Antibody | PD-1 | 757 pM | AlphaLISA |
| Atezolizumab | Monoclonal Antibody | PD-L1 | 326 pM | AlphaLISA |
Experimental Protocols for IC50 Determination
To facilitate the independent verification of this compound's IC50 value, detailed protocols for three widely used assays are provided below. These assays measure the inhibition of the PD-1/PD-L1 interaction.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a proximity-based assay that measures the interaction between two molecules.
Principle: In the absence of an inhibitor, the binding of a donor fluorophore-labeled PD-1 to an acceptor fluorophore-labeled PD-L1 brings the two fluorophores into close proximity, resulting in Fluorescence Resonance Energy Transfer (FRET). The presence of an inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Experimental Workflow:
HTRF Experimental Workflow Diagram
-
Plate Preparation: In a 384-well low-volume white plate, add serially diluted test compounds (e.g., this compound).
-
Protein Addition: Add tagged human recombinant PD-1 and PD-L1 proteins to the wells.
-
Reagent Addition: Add HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and another anti-tag antibody conjugated to an acceptor fluorophore).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is another bead-based proximity assay.
Principle: Donor and acceptor beads are coated with molecules that bind to PD-1 and PD-L1, respectively. When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is released, which diffuses to the acceptor beads, triggering a chemiluminescent signal. Inhibitors of the PD-1/PD-L1 interaction prevent this signal generation.
Experimental Workflow:
AlphaLISA Experimental Workflow Diagram
-
Component Preparation: Prepare solutions of biotinylated PD-1, His-tagged PD-L1, Streptavidin-coated Donor beads, and Anti-6xHis AlphaLISA-conjugated Acceptor beads.
-
Reaction Setup: In a suitable microplate, add the test inhibitor, followed by the tagged PD-1 and PD-L1 proteins.
-
Bead Addition: Add the mixture of Donor and Acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 90 minutes).
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
IC50 Calculation: The resulting signal is inversely proportional to the inhibitory activity. Plot the signal against the inhibitor concentration to calculate the IC50 value.
Surface Plasmon Resonance (SPR)
This is a label-free technique for real-time monitoring of biomolecular interactions.
Principle: One of the interacting partners (ligand, e.g., PD-1) is immobilized on a sensor chip. The other partner (analyte, e.g., PD-L1) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The effect of an inhibitor is measured by its ability to reduce the binding of the analyte.
Experimental Workflow:
SPR Experimental Workflow Diagram
-
Ligand Immobilization: Immobilize one of the binding partners (e.g., recombinant human PD-1) onto a suitable sensor chip surface.
-
Analyte Binding: Inject the other binding partner (e.g., recombinant human PD-L1) at a constant concentration over the sensor surface to establish a baseline binding signal.
-
Inhibitor Titration: Pre-incubate the analyte with various concentrations of the inhibitor (e.g., this compound) and then inject these mixtures over the sensor surface.
-
Signal Measurement: Measure the binding response in real-time. The decrease in the binding signal in the presence of the inhibitor is recorded.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to the control (analyte alone). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
PD-1 Signaling Pathway
The programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells.[2] Its interaction with its ligands, PD-L1 and PD-L2, on antigen-presenting cells or tumor cells, delivers an inhibitory signal that dampens T-cell responses.[2]
Upon binding of PD-L1 or PD-L2, the tyrosine residues in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatases SHP-1 and SHP-2.[7] These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K.[7] This ultimately suppresses T-cell proliferation, cytokine production, and survival.[7]
Simplified PD-1 Signaling Pathway Diagram
References
- 1. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 2. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Personal protective equipment for handling PD-1-IN-17
This document provides crucial safety and logistical information for the handling and disposal of PD-1-IN-17, a potent inhibitor of the PD-1/PD-L1 interaction used in cancer research.[1] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general laboratory safety protocols for handling potent chemical compounds.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |
| Body Protection | A laboratory coat or a disposable gown is necessary to protect street clothing and skin from contamination. |
| Respiratory Protection | If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) or use of a fume hood is required to prevent inhalation. |
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and storage.
| Property | Value |
| Chemical Name | This compound is also identified as Compound P20.[1] |
| Molecular Formula | C₂₉H₃₃NO₅ (for a similar PD-1/PD-L1 inhibitor)[2] |
| Molecular Weight | 475.6 g/mol (for a similar PD-1/PD-L1 inhibitor)[2] |
| Appearance | Typically a solid powder. |
| Solubility | Soluble in DMSO and Ethanol.[2] |
| Storage | Store at -20°C for short-term and -80°C for long-term stability.[3] Keep in a tightly sealed container, away from moisture.[3] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Workflow
Disposal Procedures:
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, pipette tips), should be collected in a designated, sealed container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled container for hazardous liquid waste. Do not pour down the drain.
-
Contaminated PPE: Used gloves, disposable gowns, and other contaminated lab supplies should be disposed of in a designated biohazard or chemical waste container.
-
Sharps: Any contaminated needles or other sharps must be placed in a puncture-resistant sharps container.
-
Final Disposal: All waste streams must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures
Exposure Response Plan
In case of any exposure, it is critical to seek medical attention after performing the initial first aid measures. Report the incident to your supervisor and the institutional EHS office. Provide the medical team with information about the compound, if available.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
